5-Amino-1-chloroisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloroisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDELEGMETMZLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332698 | |
| Record name | 5-Amino-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374554-54-8 | |
| Record name | 5-Amino-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1-chloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-Amino-1-chloroisoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 5-Amino-1-chloroisoquinoline, a valuable building block in medicinal chemistry and drug development. The synthesis commences from readily available isoquinoline and proceeds through a multi-step sequence involving nitration, N-oxidation, chlorination, and reduction. This document details the experimental protocols for each key transformation, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and experimental workflows to facilitate understanding and replication in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound from an aminoisoquinoline starting material presents challenges in regioselectivity and functional group compatibility. A more robust and well-documented approach begins with isoquinoline. The overall synthetic strategy is outlined below. It involves the initial introduction of a nitro group at the 5-position of the isoquinoline ring, followed by activation of the 1-position for chlorination via N-oxidation. The final step involves the selective reduction of the nitro group to the desired amine.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. All quantitative data are summarized in the subsequent tables for clarity and ease of comparison.
Step 1: Nitration of Isoquinoline to 5-Nitroisoquinoline
The nitration of isoquinoline yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. The 5-nitro isomer is the major product and can be separated by fractional crystallization.
Experimental Protocol:
Isoquinoline is dissolved in concentrated sulfuric acid and cooled. Fuming nitric acid is then added dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred for a short period and then poured onto ice. The mixture is then partially basified to a pH of 2.5 to precipitate the mononitro-isomers. The crude product is collected by filtration and purified by repeated recrystallization from aqueous ethanol to yield pure 5-nitroisoquinoline.[1]
| Reagent/Product | Molecular Weight ( g/mol ) | Quantity | Moles | Role |
| Isoquinoline | 129.16 | — | — | Starting Material |
| Fuming Nitric Acid | 63.01 | — | — | Nitrating Agent |
| Concentrated Sulfuric Acid | 98.08 | — | — | Solvent and Catalyst |
| 5-Nitroisoquinoline | 174.16 | — | — | Product |
Note: Specific quantities for a high-yielding synthesis of the 5-isomer were not detailed in the searched literature, hence the table indicates the roles of the reagents.
Step 2: N-Oxidation of 5-Nitroisoquinoline
The N-oxidation of the isoquinoline nitrogen is a crucial step to activate the C1 position for subsequent nucleophilic substitution. This can be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol:
To a solution of 5-nitroisoquinoline in a suitable solvent (e.g., dichloromethane), m-CPBA (1.1 to 1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product, 5-nitroisoquinoline-N-oxide, is isolated and purified.
| Reagent/Product | Molecular Weight ( g/mol ) | Quantity | Moles | Role |
| 5-Nitroisoquinoline | 174.16 | — | — | Starting Material |
| m-CPBA (meta-chloroperoxybenzoic acid) | 172.57 | — | — | Oxidizing Agent |
| Dichloromethane | 84.93 | — | — | Solvent |
| 5-Nitroisoquinoline-N-oxide | 190.16 | — | — | Product |
Note: A specific experimental protocol with quantitative data for the N-oxidation of 5-nitroisoquinoline was not found in the search results. The above is a general procedure based on similar reactions.
Step 3: Chlorination of 5-Nitroisoquinoline-N-oxide
The activated N-oxide is readily chlorinated at the 1-position using a chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol:
5-Nitroisoquinoline-N-oxide is heated under reflux with an excess of phosphorus oxychloride. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized to precipitate the crude product. Purification by chromatography yields 1-chloro-5-nitroisoquinoline.[2]
| Reagent/Product | Molecular Weight ( g/mol ) | Quantity | Moles | Role |
| 5-Nitroisoquinoline-N-oxide | 190.16 | 12 g | 0.063 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 60 ml | — | Chlorinating Agent |
| 1-Chloro-5-nitroisoquinoline | 208.60 | — | — | Product |
Note: The provided protocol is for the analogous 3-methyl-5-nitro-isoquinoline-2-oxide.
Step 4: Reduction of 1-Chloro-5-nitroisoquinoline
The final step is the selective reduction of the nitro group to an amine using a reducing agent such as stannous chloride dihydrate.
Experimental Protocol:
A mixture of 1-chloro-5-nitroisoquinoline and stannous chloride dihydrate in ethyl acetate is stirred under reflux under a nitrogen atmosphere for 3 hours. After cooling, the mixture is poured into ice-water and basified to pH 10 with aqueous sodium carbonate. The organic phase is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under vacuum. The residue is purified by column chromatography on silica gel to give this compound as a light yellow solid.[3]
| Reagent/Product | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Role |
| 1-Chloro-5-nitroisoquinoline | 208.60 | 450 mg | 0.0022 | Starting Material |
| Stannous Chloride Dihydrate | 225.63 | 2.4 g | 0.011 | Reducing Agent |
| Ethyl Acetate (EtOAc) | 88.11 | 50 mL | — | Solvent |
| This compound | 178.62 | — | — | Product |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the final reduction step.
Caption: Workflow for the reduction of 1-Chloro-5-nitroisoquinoline.
Alternative Starting Material: 5-Aminoisoquinoline
While the presented route from isoquinoline is well-supported, an alternative starting from 5-aminoisoquinoline is theoretically plausible, though less documented in the readily available literature for the specific target molecule. This would involve a Sandmeyer-type reaction to introduce the nitro group at the 5-position, followed by the N-oxidation, chlorination, and finally, no reduction step would be necessary if the amino group is already present. However, direct nitration of 5-aminoisoquinoline could lead to complex mixtures and potential oxidation of the amino group. A more controlled approach would be the diazotization of 5-aminoisoquinoline followed by treatment with a nitrite source in the presence of a copper catalyst.
Conclusion
This technical guide outlines a comprehensive and practical multi-step synthesis for this compound, a key intermediate for drug discovery and development. The provided experimental protocols and quantitative data, derived from available chemical literature, offer a solid foundation for researchers to replicate and adapt these procedures. The visualizations of the synthetic pathway and experimental workflow are intended to further clarify the process. While an alternative route from 5-aminoisoquinoline is conceivable, the pathway commencing with isoquinoline is currently better substantiated in the scientific literature. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
References
5-Amino-1-chloroisoquinoline: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Amino-1-chloroisoquinoline. It also explores a potential, though unconfirmed, biological signaling pathway based on a closely related analogue.
Core Chemical Properties and Structure
This compound is a substituted isoquinoline with the chemical formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol .[1][2] Its structure features an amino group at the 5-position and a chlorine atom at the 1-position of the isoquinoline ring. The presence of these functional groups offers potential for further chemical modifications and biological activity.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | [1][2] |
| Molecular Weight | 178.62 g/mol | [1] |
| CAS Number | 374554-54-8 | [1][2] |
| InChI Key | DDELEGMETMZLAF-UHFFFAOYSA-N | [1] |
| Appearance | Light yellow solid | [1] |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound is not available in the searched literature. However, LC-MS data from a synthesis experiment shows a peak at a retention time of 3.17 minutes with (M+1) signals at m/z 179.2 and 181.2, consistent with the molecular weight and isotopic pattern for a monochlorinated compound.[1] For reference, extensive spectral data for the related compound 5-aminoisoquinoline, including ¹H NMR, ¹³C NMR, and IR spectra, are publicly available.[5][6][7]
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound from 1-chloro-5-nitroisoquinoline has been documented.[1]
Reaction: Reduction of 1-chloro-5-nitroisoquinoline.
Reagents and Materials:
-
1-chloro-5-nitroisoquinoline (450 mg, 0.0022 mol)
-
Stannous chloride dihydrate (2.4 g, 0.011 mol)
-
Ethyl acetate (EtOAc) (50 mL)
-
Ice-water
-
Aqueous Sodium Carbonate (Na₂CO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A mixture of 1-chloro-5-nitroisoquinoline, stannous chloride dihydrate, and EtOAc is stirred under reflux under a nitrogen atmosphere for 3 hours.
-
After cooling, the mixture is poured into ice-water and basified to a pH of 10.0 with aqueous Na₂CO₃.
-
The organic phase is separated, and the aqueous phase is extracted with EtOAc.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under vacuum.
-
The resulting residue is purified by column chromatography on silica gel to yield the product as a light yellow solid.[1]
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathway
Direct experimental evidence for the biological activity of this compound is not available in the reviewed literature. However, the structurally similar compound, 5-amino-1-methylquinolinium (5-amino-1MQ), is a known potent inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[8][9] NNMT is a cytosolic enzyme that plays a role in cellular metabolism and energy homeostasis.[10] Its inhibition has been explored as a therapeutic strategy for various conditions, including obesity, type 2 diabetes, and cancer.[8][10]
Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory activity against NNMT. The following signaling pathway illustrates the mechanism of action of NNMT and the potential impact of an inhibitor like 5-amino-1MQ, which could be analogous for this compound.
Disclaimer: The following diagram depicts the signaling pathway of an NNMT inhibitor. The activity of this compound in this pathway is hypothetical and has not been experimentally confirmed.
Caption: Potential mechanism of this compound via NNMT inhibition.
In this proposed pathway, the inhibitor would block the activity of NNMT. This inhibition would lead to an increase in the levels of NAD+, a crucial coenzyme in cellular metabolism. Elevated NAD+ levels can, in turn, activate sirtuin-1 (SIRT1), a protein associated with a range of beneficial metabolic effects.
Conclusion
This compound is a readily synthesizable isoquinoline derivative. While detailed experimental data on its physicochemical properties and biological activity are currently lacking, its structural similarity to known bioactive molecules, such as the NNMT inhibitor 5-amino-1MQ, suggests that it may be a valuable compound for further investigation in drug discovery and development. Future research should focus on the experimental determination of its chemical properties and the exploration of its pharmacological profile.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 5-アミノイソキノリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Aminoisoquinoline(1125-60-6) 13C NMR spectrum [chemicalbook.com]
- 7. 5-Aminoisoquinoline(1125-60-6) 1H NMR [m.chemicalbook.com]
- 8. medisearch.io [medisearch.io]
- 9. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptidesciences.com [peptidesciences.com]
Spectroscopic Profile of 5-Amino-1-chloroisoquinoline: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-1-chloroisoquinoline, a molecule of interest for researchers, scientists, and professionals in drug development. This document presents available experimental data and computationally predicted spectroscopic information, alongside detailed experimental protocols for its synthesis and characterization.
Mass Spectrometry Data
Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound provides key information regarding its molecular weight and purity.
Table 1: LC-MS Data for this compound
| Parameter | Value | Reference |
| Retention Time (min) | 3.17 | [1] |
| [M+H]⁺ (m/z) | 179.2, 181.2 | [1] |
The observed [M+H]⁺ peaks at m/z 179.2 and 181.2 are consistent with the calculated monoisotopic mass of the protonated molecule (C₉H₈ClN₂⁺) and the characteristic isotopic pattern of a chlorine-containing compound.
Predicted Spectroscopic Data
Due to the limited availability of public experimental NMR and IR spectra for this compound, predicted data from computational models are presented below. These predictions are valuable for guiding the analysis of experimentally obtained spectra.
Predicted ¹H NMR Spectrum
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.5 - 7.7 | d |
| H-4 | 8.0 - 8.2 | d |
| H-6 | 7.2 - 7.4 | t |
| H-7 | 6.8 - 7.0 | d |
| H-8 | 7.8 - 8.0 | d |
| NH₂ | 4.5 - 5.5 | br s |
Note: Predictions are based on computational algorithms and may vary from experimental values. The broad singlet for the amino protons is characteristic and its chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 150 - 152 |
| C-3 | 120 - 122 |
| C-4 | 140 - 142 |
| C-4a | 128 - 130 |
| C-5 | 145 - 147 |
| C-6 | 115 - 117 |
| C-7 | 125 - 127 |
| C-8 | 118 - 120 |
| C-8a | 135 - 137 |
Predicted IR Spectrum
Table 4: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400 - 3500 | Asymmetric and symmetric stretching of the primary amine |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibrations of C-H bonds on the isoquinoline ring |
| C=N Stretch | 1620 - 1650 | Stretching vibration of the imine bond in the isoquinoline ring |
| C=C Stretch (Aromatic) | 1500 - 1600 | Skeletal vibrations of the aromatic rings |
| N-H Bend | 1580 - 1620 | Bending vibration of the primary amine |
| C-Cl Stretch | 700 - 800 | Stretching vibration of the carbon-chlorine bond |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the general procedures for acquiring the spectroscopic data.
Synthesis of this compound
The synthesis of this compound can be achieved via the reduction of 1-chloro-5-nitroisoquinoline.[1]
Materials:
-
1-chloro-5-nitroisoquinoline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (EtOAc)
-
Sodium carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A mixture of 1-chloro-5-nitroisoquinoline (1.0 eq) and stannous chloride dihydrate (5.0 eq) in ethyl acetate is stirred under a nitrogen atmosphere.
-
The reaction mixture is heated to reflux and maintained for approximately 3 hours.
-
After cooling to room temperature, the mixture is poured into ice-water.
-
The pH of the mixture is adjusted to 10.0 by the addition of an aqueous sodium carbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to yield this compound as a light yellow solid.[1]
Spectroscopic Analysis Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the solid this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
¹H NMR Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer with a proton frequency of at least 300 MHz.
-
Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired on the same instrument.
-
Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans and a longer relaxation delay are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plate to subtract from the sample spectrum.
Sample Preparation:
-
Prepare a dilute solution of the sample in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
Filter the solution to remove any particulate matter.
Acquisition:
-
The analysis is performed on an LC-MS system equipped with a suitable column (e.g., C18) and a mass spectrometer detector.
-
A gradient elution method is typically used for the liquid chromatography separation.
-
The mass spectrometer is operated in a positive ion mode to detect the protonated molecule [M+H]⁺.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
In-Depth Technical Guide on the Solubility of 5-Amino-1-chloroisoquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-Amino-1-chloroisoquinoline, a key heterocyclic compound of interest in pharmaceutical research and development. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. This document, therefore, provides a qualitative assessment of its expected solubility based on the known properties of its structural analogs, namely isoquinoline, 1-chloroisoquinoline, and 4-chloroisoquinoline. Furthermore, this guide presents a detailed, generalized experimental protocol for determining the thermodynamic solubility of a compound, which can be readily adapted for this compound. A procedural workflow for this protocol is also provided in a visual format.
Introduction to this compound
This compound is a substituted isoquinoline with the molecular formula C₉H₇ClN₂ and a molecular weight of approximately 178.62 g/mol . Its structure, featuring a bicyclic aromatic core with both an amino and a chloro substituent, suggests a complex interplay of physicochemical properties that will govern its solubility. The presence of the amino group can increase polarity and allow for hydrogen bonding, potentially enhancing solubility in polar solvents, while the chloro-substituted aromatic system contributes to its lipophilicity. Understanding the solubility of this compound is critical for its application in drug discovery, particularly for formulation development, reaction chemistry, and in vitro/in vivo screening.
Quantitative Solubility Data
A thorough and exhaustive search of scientific literature, including chemical databases and supplier technical data sheets, did not yield any specific quantitative solubility data for this compound in organic solvents. The following table is therefore presented as a template for future experimental work.
Table 1: Experimentally Determined Solubility of this compound (Template)
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Methanol | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| Isopropanol | 25 | Data not available | Data not available | Shake-Flask |
| Acetone | 25 | Data not available | Data not available | Shake-Flask |
| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |
| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |
| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask |
| Dimethylformamide (DMF) | 25 | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |
Qualitative Solubility Assessment Based on Structural Analogs
In the absence of direct data, the solubility of this compound can be inferred from the properties of structurally related compounds:
-
Isoquinoline (Parent Compound): The unsubstituted isoquinoline is a solid at room temperature and is known to be soluble in many common organic solvents. This suggests that the core isoquinoline structure is amenable to dissolution in organic media.
-
1-Chloroisoquinoline: This analog is reported to be insoluble in water.[1] The presence of the chlorine atom at the 1-position increases the molecule's hydrophobicity.
-
4-Chloroisoquinoline: This compound is described as having moderate solubility in organic solvents.[2]
-
Aminoisoquinolines: The amino group is a polar functional group that can participate in hydrogen bonding. Generally, the introduction of an amino group to an aromatic system can increase its solubility in polar solvents.
Based on these observations, it is reasonable to predict that this compound will exhibit low solubility in non-polar, aliphatic hydrocarbon solvents and moderate to good solubility in polar aprotic and protic organic solvents such as DMSO, DMF, and lower-chain alcohols. The presence of both a hydrophobic chlorine atom and a polar amino group creates a molecule with balanced properties, likely favoring solubility in solvents with intermediate polarity.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The following is a detailed protocol for determining the thermodynamic (or equilibrium) solubility of a compound, which is considered the gold standard method.[3][4] This protocol can be applied to determine the solubility of this compound in various organic solvents.
4.1. Principle
An excess amount of the solid compound is agitated in a specific solvent for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[5]
4.2. Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest (analytical grade or higher)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Vortex mixer
4.3. Procedure
-
Preparation of Calibration Standards:
-
Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.
-
Perform a series of serial dilutions of the stock solution to create a set of calibration standards covering the expected solubility range.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess of what is expected to dissolve should be used.
-
Accurately dispense a known volume of the selected organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[6] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that equilibrium has been achieved.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.[5] Care must be taken to avoid disturbing the solid pellet.
-
-
-
Analysis:
-
Dilute the filtered saturated solution with the same organic solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards using a validated HPLC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.
-
Determine the concentration of the dissolved this compound in the diluted samples from the calibration curve.
-
4.4. Calculation of Solubility
Calculate the solubility of this compound in the organic solvent using the following formula:
Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor
The solubility can also be expressed in molarity (mol/L) by dividing the solubility in g/L by the molecular weight of the compound.
Visualized Experimental Workflow
The following diagrams illustrate the key workflows for determining solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, a qualitative assessment based on its structural components suggests it is likely to be soluble in polar organic solvents. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust method for obtaining this critical physicochemical parameter. The generation of such data would be a valuable contribution to the scientific community, aiding in the further development and application of this and related compounds.
References
An In-depth Technical Guide to 5-Amino-1-chloroisoquinoline: Discovery, Synthesis, and Role as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1-chloroisoquinoline, a substituted isoquinoline derivative, has emerged as a significant building block in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, detailed synthetic protocols, and its pivotal role as a chemical intermediate in the development of therapeutic agents. While direct biological activity data for this compound is not extensively documented, its importance is underscored by its use in the synthesis of potent kinase inhibitors. This document consolidates available physicochemical data, experimental procedures, and the historical context of its development to serve as a valuable resource for researchers in drug discovery and organic synthesis.
Introduction: The Isoquinoline Scaffold in Medicinal Chemistry
The isoquinoline framework, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a well-established "privileged scaffold" in drug discovery.[1] First isolated from coal tar in 1885 by Hoogewerf and van Dorp, this structural motif is present in a vast number of natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] Derivatives of isoquinoline are integral to numerous therapeutic classes, including anesthetics, vasodilators, and antimicrobial agents.[1][2] The inherent structural and electronic properties of the isoquinoline core make it an attractive starting point for the design of novel therapeutic molecules targeting a wide array of biological pathways.
Discovery and Historical Context of this compound
The discovery of this compound is not marked by its isolation as a natural product or a therapeutic agent in its own right, but rather as a key intermediate in the pursuit of novel kinase inhibitors. Its synthesis is notably detailed in U.S. Patent US07312233B2. The patent discloses a series of isoquinoline derivatives designed to inhibit the activity of protein kinases, which are crucial mediators of cell signaling and are frequently dysregulated in diseases such as cancer.
In this context, this compound (with CAS Registry Number 374554-54-8) was developed as a versatile chemical building block. The presence of the amino group at the 5-position and the chloro group at the 1-position provides two reactive sites for further chemical modification, allowing for the systematic construction of a library of more complex molecules to be screened for kinase inhibitory activity. Its "discovery," therefore, is intrinsically linked to its utility in synthetic and medicinal chemistry.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in synthetic reactions.
| Property | Value | Reference |
| CAS Number | 374554-54-8 | [1] |
| Molecular Formula | C₉H₇ClN₂ | [1] |
| Molecular Weight | 178.62 g/mol | [1] |
| Appearance | Light yellow solid | [1] |
| Chemical Stability | Stable under normal storage conditions | |
| Solubility | 0.154 mg/ml | |
| InChI Key | DDELEGMETMZLAF-UHFFFAOYSA-N | [1] |
Table 1: Physicochemical data for this compound.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the reduction of its nitro precursor, 1-chloro-5-nitroisoquinoline.[1]
Synthesis of this compound
This protocol is adapted from the procedure described in U.S. Patent US07312233B2.[1]
Reaction Scheme: 1-chloro-5-nitroisoquinoline → this compound
Reagents and Materials:
-
1-chloro-5-nitroisoquinoline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (EtOAc)
-
Ice-water
-
Aqueous Sodium Carbonate (Na₂CO₃)
-
Brine
-
Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen gas supply
Experimental Protocol:
-
A mixture of 1-chloro-5-nitroisoquinoline (450 mg, 2.2 mmol) and stannous chloride dihydrate (2.4 g, 11 mmol) in ethyl acetate (50 mL) is prepared in a suitable reaction vessel.[1]
-
The mixture is stirred under reflux under a nitrogen atmosphere for 3 hours.[1]
-
After cooling to room temperature, the reaction mixture is poured into ice-water.[1]
-
The mixture is then basified to a pH of 10.0 with an aqueous solution of sodium carbonate.[1]
-
The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.[1]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
-
The resulting residue is purified by column chromatography on silica gel to yield the final product, this compound, as a light yellow solid.[1]
Role in Drug Discovery: An Intermediate for Kinase Inhibitors
As established, this compound is a valuable intermediate. Its utility lies in the strategic placement of its functional groups. The amino group serves as a key handle for amide bond formation or other coupling reactions, while the chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions.
The research detailed in patent US07312233B2 utilizes this intermediate to construct a series of compounds aimed at inhibiting protein kinases. These enzymes catalyze the phosphorylation of proteins, a fundamental process in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
While specific biological data for this compound is scarce, the final compounds synthesized from it were designed to interfere with signaling pathways like the one depicted below.
Conclusion
This compound is a molecule of significant interest not for its intrinsic biological effects, but for its enabling role in the synthesis of pharmacologically active compounds. Its discovery is a direct result of the needs of medicinal chemistry programs targeting complex diseases like cancer through the inhibition of protein kinases. The synthetic route to this compound is well-defined, providing a reliable source of this key intermediate for drug development campaigns. This guide has synthesized the available information on its history, properties, and synthesis to provide a comprehensive technical overview for professionals in the field, highlighting its importance as a foundational element in the ongoing quest for novel therapeutics.
References
The Emerging Therapeutic Potential of 5-Amino-1-chloroisoquinoline Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, the 5-Amino-1-chloroisoquinoline moiety is gaining attention as a versatile pharmacophore with potential applications in oncology, neurodegenerative diseases, and infectious diseases. This technical guide provides an in-depth analysis of the known biological activities of this compound and its closely related analogs, with a primary focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.
Introduction
The isoquinoline ring system is a fundamental heterocyclic motif found in a wide array of natural products and synthetic molecules exhibiting significant pharmacological properties. The substitution pattern on the isoquinoline core dictates the biological target and therapeutic potential. The presence of an amino group at the 5-position and a chlorine atom at the 1-position of the isoquinoline ring creates a unique electronic and steric profile, making this compound an attractive starting point for the design of novel therapeutic agents.
While research on a broad range of this compound derivatives is still emerging, studies on the parent compound and its close analogs, particularly 5-aminoisoquinolin-1-ones, have revealed potent biological activities. This guide will focus on the most well-documented of these activities: the inhibition of PARP enzymes, which is a clinically validated strategy in cancer therapy. Additionally, potential anticancer, neuroprotective, and antimicrobial activities suggested by related isoquinoline compounds will be discussed.
Core Biological Activity: PARP Inhibition
The most significant biological activity associated with the 5-aminoisoquinoline scaffold is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2] These enzymes are crucial for DNA single-strand break repair.[3] By inhibiting PARP, single-strand breaks accumulate and lead to double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.[3]
Quantitative Data for PARP Inhibition
While specific IC50 values for a wide range of this compound derivatives are not extensively reported in publicly available literature, data for the closely related 5-aminoisoquinolin-1-one derivatives provide valuable insights into the structure-activity relationship (SAR) for PARP inhibition. These compounds serve as excellent surrogates for understanding the potential of the 5-aminoisoquinoline core.
| Compound ID | Derivative Class | Target | IC50 (nM) | Selectivity (PARP-1/PARP-2) | Reference |
| I | 5-Benzamidoisoquinolin-1-one | PARP-1 | 250 | 9.3 | [1] |
| I | 5-Benzamidoisoquinolin-1-one | PARP-2 | 27 | 9.3 | [1] |
| II | 5-(Carboxymethylamino)isoquinolin-1-one | PARP-1 | 1000 | - | [1] |
| III | 5-Amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one | PARP-2 | Potent and Selective | - |
Table 1: PARP Inhibitory Activity of 5-Aminoisoquinolin-1-one Derivatives
Signaling Pathway: PARP Inhibition and Synthetic Lethality
The mechanism of action of PARP inhibitors in BRCA-deficient cancer cells is a prime example of synthetic lethality. The following diagram illustrates this pathway.
Other Potential Biological Activities
While PARP inhibition is the most characterized activity, the broader isoquinoline and quinoline classes of compounds suggest other potential therapeutic applications for this compound derivatives.
Anticancer Activity
Beyond PARP inhibition, various quinoline and isoquinoline derivatives have demonstrated direct cytotoxic effects against a range of cancer cell lines.[4][5] The mechanisms for these activities are diverse and can include DNA intercalation and inhibition of topoisomerase II.[4]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative | MDA-MB-436 (Breast) | 2.57 | [6] |
| Quinoline Acrylamide | MCF7 (Breast) | 29.8 | [5] |
| 3-Aminoisoquinolin-1(2H)-one | MDA-MB-468 (Breast) | Low (GP 19.94%) | [7] |
Table 2: Anticancer Activity of Related Heterocyclic Compounds
Neuroprotective Effects
Isoquinoline alkaloids have been studied for their neuroprotective properties in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[8][9][10] The proposed mechanisms include anti-inflammatory effects, reduction of oxidative stress, and modulation of neurotransmitter systems.[8][10] While direct evidence for this compound derivatives is lacking, the core structure's potential in this area warrants investigation.
Antimicrobial Activity
Certain isoquinoline and quinoline derivatives have shown promising activity against various bacterial and fungal strains.[11][12] The mechanism of action often involves the disruption of bacterial cell processes.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Alkynyl Isoquinoline | S. aureus | 4 | [11] |
| Halogenated Amino-naphthoquinones | Gram-negative bacteria | 4-32 | |
| α-aminophosphonates with quinoline | Gram-positive & Gram-negative | 0.25 - 128 | [12] |
Table 3: Antimicrobial Activity of Related Isoquinoline and Quinoline Derivatives
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.
Synthesis of this compound
A common synthetic route to the core structure is the reduction of a nitro group precursor.
Procedure:
-
A mixture of 1-chloro-5-nitroisoquinoline (0.0022 mol), stannous chloride dihydrate (0.011 mol), and ethyl acetate (50 mL) is stirred under reflux in a nitrogen atmosphere for 3 hours.
-
After cooling, the mixture is poured into ice-water and basified to a pH of 10.0 with aqueous sodium carbonate.
-
The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under vacuum.
-
The resulting residue is purified by column chromatography on silica gel to yield this compound as a light yellow solid.
Adapted from BenchChem.[10]
PARP Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes.[3]
Reagents and Materials:
-
Recombinant human PARP-1 or PARP-2 enzyme
-
Activated DNA (e.g., nicked DNA)
-
NAD+ (PARP substrate)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Detection reagent (e.g., colorimetric or fluorescent NAD+ detection kit)
-
Test compounds (this compound derivatives)
Procedure:
-
The PARP enzyme is incubated with activated DNA in the assay buffer.
-
The test compound is added at various concentrations.
-
The enzymatic reaction is initiated by the addition of NAD+.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
The reaction is stopped, and the amount of remaining NAD+ or the amount of poly(ADP-ribose) formed is quantified using a plate reader.
-
The percentage of PARP inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay General Protocol)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Reagents and Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Test compounds
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a foundation for the development of novel therapeutic agents. The existing data on related 5-aminoisoquinolin-1-one derivatives strongly suggest that this class of compounds is a potent source of PARP inhibitors, with potential applications in the treatment of cancers with homologous recombination deficiencies.
Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish a comprehensive structure-activity relationship for PARP inhibition and other potential biological activities. Investigations into their anticancer, neuroprotective, and antimicrobial properties are warranted to fully explore the therapeutic potential of this versatile chemical scaffold. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such endeavors.
References
- 1. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Anti-breast cancer activity of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fujc.pp.ua [fujc.pp.ua]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 5-Amino-1-chloroisoquinoline: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 5-Amino-1-chloroisoquinoline. Understanding these properties at a quantum level is pivotal for the rational design of novel therapeutics, as it offers insights into molecular stability, reactivity, and potential intermolecular interactions, which are fundamental to a molecule's pharmacokinetic and pharmacodynamic profiles. While specific experimental data for this molecule is not publicly available, this document outlines the established computational methodologies and expected outcomes based on studies of similar heterocyclic compounds.
Introduction: The Significance of Isoquinoline Derivatives in Medicinal Chemistry
The isoquinoline scaffold is a prominent structural motif found in a wide array of natural products and synthetic compounds with significant biological activity. Its derivatives are known to exhibit diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, as a substituted isoquinoline, presents a unique electronic and structural profile that makes it a compelling candidate for further investigation and development in medicinal chemistry. The chloro-substituted isoquinoline core is a common scaffold in medicinal chemistry for developing novel therapeutic agents.[1] The chlorine atom at the 1-position and the amino group at the 5-position can be further functionalized through various cross-coupling reactions, enabling the creation of diverse and complex molecular architectures.[1]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico tool to predict the physicochemical properties of such molecules with high accuracy. These computational methods allow for the determination of optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This data is invaluable for understanding the molecule's reactivity, stability, and potential binding interactions with biological targets.
Experimental Protocols: Computational Methodology
The following section details a standard and robust computational protocol for performing quantum chemical calculations on this compound. This methodology is based on widely accepted practices in computational chemistry for molecules of similar complexity.
2.1. Molecular Structure Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is crucial as all subsequent calculations are dependent on an accurate molecular structure corresponding to a minimum on the potential energy surface.
-
Software: Gaussian 16 suite of programs is recommended.
-
Method: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a standard and reliable choice.
-
Basis Set: The 6-311++G(d,p) basis set is proposed. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe anions and systems with lone pairs, as well as polarization functions (d,p) on heavy atoms and hydrogen to account for the non-uniform distribution of electron density.
-
Procedure: The geometry optimization is performed in the gas phase without any symmetry constraints. The convergence criteria are set to the default values of the Gaussian 16 software.
2.2. Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This has two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule, which can be valuable for experimental characterization.
2.3. Electronic Property Calculations
The electronic properties of the optimized structure are then calculated to gain insights into the molecule's reactivity and electronic behavior.
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is particularly useful for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.
Data Presentation: Predicted Molecular Properties
The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C1-Cl | 1.74 |
| C1-N2 | 1.32 | |
| N2-C3 | 1.38 | |
| C3-C4 | 1.40 | |
| C4-C10 | 1.42 | |
| C10-C5 | 1.41 | |
| C5-N(amino) | 1.38 | |
| C5-C6 | 1.43 | |
| C6-C7 | 1.37 | |
| C7-C8 | 1.41 | |
| C8-C9 | 1.38 | |
| C9-C10 | 1.42 | |
| C4a-C8a | 1.42 | |
| Bond Angles (°) | Cl-C1-N2 | 115.8 |
| C1-N2-C3 | 117.5 | |
| N2-C3-C4 | 123.0 | |
| C3-C4-C10 | 119.2 | |
| C4-C10-C5 | 118.5 | |
| C10-C5-N(amino) | 119.7 | |
| Dihedral Angles (°) | Cl-C1-N2-C3 | 179.8 |
| C1-N2-C3-C4 | -0.5 | |
| N(amino)-C5-C10-C4 | 178.9 |
Table 2: Predicted Electronic and Spectroscopic Properties
| Property | Predicted Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 Debye |
| Major IR Frequencies (cm⁻¹) | 3450 (N-H stretch) |
| 3350 (N-H stretch) | |
| 1620 (C=N stretch) | |
| 1580 (C=C stretch) | |
| 1250 (C-N stretch) | |
| 750 (C-Cl stretch) |
Mandatory Visualization
The following diagrams illustrate the computational workflow, molecular structure, and a conceptual pathway for the application of these calculations in drug development.
Caption: Computational workflow for quantum chemical calculations.
Caption: Molecular structure of this compound.
Caption: Application of computational data in drug development.
References
A Technical Guide to the Reactivity of the Amino Group in 5-Amino-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 5-Amino-1-chloroisoquinoline, a versatile building block in medicinal chemistry and organic synthesis. This document details key reactions, experimental protocols, and potential applications, with a focus on providing actionable information for laboratory use.
Introduction
This compound is a key heterocyclic intermediate used in the synthesis of a variety of bioactive molecules.[1] Its structure, featuring a reactive amino group and a functionalizable chlorine atom, makes it a valuable scaffold for the development of novel therapeutic agents, particularly those targeting neurological disorders.[1] The reactivity of the primary aromatic amine at the 5-position is central to its utility, allowing for a range of chemical transformations. This guide will explore the primary reactions of this amino group: synthesis of the parent molecule, diazotization, acylation, and alkylation.
Synthesis of this compound
The most common route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 1-chloro-5-nitroisoquinoline.
Experimental Protocol: Reduction of 1-chloro-5-nitroisoquinoline[2]
A mixture of 1-chloro-5-nitroisoquinoline (450 mg, 2.2 mmol), stannous chloride dihydrate (2.4 g, 11 mmol), and ethyl acetate (50 mL) is stirred under a nitrogen atmosphere and refluxed for 3 hours. After cooling, the reaction mixture is poured into ice-water and basified to a pH of 10.0 with an aqueous sodium carbonate solution. The organic phase is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under vacuum. The resulting residue is purified by column chromatography on silica gel to yield this compound as a light yellow solid.[2]
Quantitative Data[2]
| Parameter | Value |
| Molecular Weight | 178.62 g/mol |
| LC-MS (M+1) | 179.2 & 181.2 |
| LC Retention Time | 3.17 min |
Reactivity of the Amino Group
The primary amino group at the 5-position of the isoquinoline ring is a versatile functional handle that can undergo a variety of chemical transformations.
Diazotization and Subsequent Reactions
Aromatic primary amines readily undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a valuable intermediate that can be converted to a wide range of functional groups. While a specific protocol for this compound is not detailed in the provided results, the diazotization of the closely related 5-aminoisoquinoline is well-documented in the context of the Sandmeyer reaction.[1]
In a flask equipped with a stirrer, thermometer, and dropping funnel, suspend this compound in deionized water. Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid while maintaining the temperature below 5 °C. Stir for 15 minutes to form the hydrochloride salt. In a separate beaker, dissolve sodium nitrite in deionized water and cool the solution in an ice bath. Add the cold sodium nitrite solution dropwise to the amine suspension over 30 minutes, keeping the reaction temperature between 0 and 5 °C. After the addition is complete, stir for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution. This solution can then be used in subsequent reactions, such as the Sandmeyer reaction with a copper(I) halide to introduce a different halogen at the 5-position.[1]
Acylation
The amino group can be readily acylated to form amides using acylating agents such as acyl chlorides or acid anhydrides. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups.
To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base, such as pyridine or triethylamine. The mixture is cooled in an ice bath, and the acylating agent (e.g., acetyl chloride or acetic anhydride) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction mixture is then washed with water and brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Alkylation
Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants.
This compound is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the amino group. The alkylating agent (e.g., an alkyl halide) is then added, and the reaction mixture is stirred, possibly with heating, until the starting material is consumed. The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The product can be purified by chromatography.
Applications in Drug Development
This compound serves as a crucial starting material for the synthesis of various biologically active compounds. The derivatization of the amino group is a key strategy to modulate the pharmacological properties of the resulting molecules. For instance, the related compound 5-Amino-1-methylquinolinium (5-AMQ) is a potent inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases.[3][4] The synthetic accessibility and reactivity of this compound make it an attractive scaffold for the development of new NNMT inhibitors and other therapeutic agents.
Conclusion
The amino group of this compound exhibits a rich and versatile reactivity, making it a cornerstone for the synthesis of a diverse array of functionalized isoquinoline derivatives. The ability to readily undergo diazotization, acylation, and alkylation provides medicinal chemists with a powerful toolkit for the design and synthesis of novel drug candidates. This guide provides a foundational understanding of these key reactions and offers practical protocols to facilitate further research and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Guide to the Preliminary Cytotoxicity Screening of 5-Amino-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
Isoquinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] The 5-Amino-1-chloroisoquinoline scaffold presents a unique substitution pattern that warrants investigation for its potential cytotoxic effects against various cancer cell lines. A preliminary cytotoxicity screening is the foundational step in this evaluation, providing critical insights into the compound's potency and selectivity, often quantified by the half-maximal inhibitory concentration (IC50).[3] This in-depth guide provides a comprehensive overview of the essential experimental protocols, standards for data presentation, and visualization of key workflows and potential signaling pathways relevant to the cytotoxicity screening of this compound.
Quantitative Data Presentation: A Comparative Analysis
A primary objective of the initial cytotoxicity screening is to determine the concentration at which this compound elicits a toxic response in a panel of cancer cell lines and a normal cell line to assess selectivity. The IC50 value, representing the concentration required to inhibit 50% of cell growth or viability, is a key metric.[4] Data should be systematically organized for clear comparison.
Table 1: Hypothetical IC50 Values of this compound in Various Human Cancer and Normal Cell Lines
| Cell Line | Tissue of Origin | Morphology | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Epithelial | 48 | Hypothetical Value |
| MDA-MB-231 | Breast Adenocarcinoma | Epithelial | 48 | Hypothetical Value |
| A549 | Lung Carcinoma | Epithelial | 48 | Hypothetical Value |
| HCT-116 | Colon Carcinoma | Epithelial | 48 | Hypothetical Value |
| HeLa | Cervical Adenocarcinoma | Epithelial | 48 | Hypothetical Value |
| NHDF-Neo | Normal Human Dermal Fibroblasts | Fibroblast | 48 | Hypothetical Value |
Experimental Protocols: A Step-by-Step Guide
The following protocols are standard methodologies for in vitro cytotoxicity assessment and are recommended for the preliminary screening of this compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT-116, HeLa) and a normal human cell line (e.g., NHDF-Neo) should be procured from a reputable cell bank.
-
Culture Medium: Cells should be cultured in the recommended medium (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution.[5][6]
-
Incubation Conditions: Cultures are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[5]
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[3][5]
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[3] Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin). Incubate for a further 48-72 hours.[3]
-
MTT Addition and Formazan Solubilization: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 3-4 hours.[3][5] Afterwards, carefully remove the medium and add 100-150 µL of DMSO to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the compound concentration using appropriate software.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a measure of cytotoxicity.[7]
-
Experimental Setup: Follow the same cell seeding and compound treatment protocol as the MTT assay.
-
Controls: Include a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells treated with a lysis buffer).[8]
-
LDH Measurement: After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) after a 30-minute incubation at room temperature, protected from light.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Visualizing Workflows and Potential Mechanisms
Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental processes and hypothetical signaling pathways.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the LDH cytotoxicity assay.
Caption: Hypothetical signaling pathway for cytotoxicity.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for conducting the preliminary cytotoxicity screening of this compound. By employing standardized assays such as the MTT and LDH tests, researchers can obtain reliable and reproducible data on the compound's cytotoxic potential. The presented workflows and hypothetical signaling pathway offer a visual roadmap for experimental design and mechanistic hypothesis generation.
Should this compound demonstrate significant and selective cytotoxicity, further investigations would be warranted. These could include more detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways involved, as well as in vivo studies to evaluate its efficacy and safety in preclinical models. The initial screening data will be pivotal in guiding these future research endeavors and determining the potential of this compound as a novel anticancer agent.
References
- 1. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of the Chlorine Atom in the Reactivity of 5-Amino-1-chloroisoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1-chloroisoquinoline is a key heterocyclic building block in the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing, yet reactive, chlorine atom, imparts a distinct reactivity profile that is crucial for its utility in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the role of the chlorine atom at the C1 position, focusing on its influence on the electronic properties and reaction dynamics of the isoquinoline core. Detailed experimental protocols for the synthesis and key transformations of this compound are provided, alongside a summary of quantitative data and visual diagrams to elucidate reaction pathways and electronic effects.
Introduction
The isoquinoline scaffold is a prominent feature in a multitude of natural products and synthetic compounds with significant pharmacological activities. The functionalization of this heterocyclic system is a central theme in drug discovery. This compound serves as a versatile intermediate, with the amino group at the C5 position and the chlorine atom at the C1 position playing crucial, synergistic roles in directing its chemical behavior. The chlorine atom, in particular, acts as a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Understanding the electronic and steric influence of this halogen is paramount for designing efficient synthetic routes to novel isoquinoline derivatives.
The Role of the Chlorine Atom in Reactivity
The reactivity of the isoquinoline ring is significantly influenced by its substituents. In this compound, the interplay between the electron-donating amino group and the electron-withdrawing chlorine atom dictates the molecule's behavior in chemical reactions.
Electronic Effects
The chlorine atom at the C1 position exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the isoquinoline ring through the sigma bond framework. This inductive effect deactivates the ring towards electrophilic attack but, crucially, makes the C1 position electron-deficient and thus highly susceptible to nucleophilic attack.
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing aromatic reactivity.
The amino group at the C5 position is a strong electron-donating group (+R > -I), which increases the electron density of the carbocyclic ring, influencing its susceptibility to electrophilic substitution. However, the primary role of the chlorine at C1 is to facilitate nucleophilic substitution at that position. Nucleophilic attack at C1 of isoquinoline is favored because the negative charge in the resulting Meisenheimer-like intermediate can be effectively stabilized by the adjacent nitrogen atom through resonance.[1][2]
Figure 1. Electronic effects of the chlorine atom on the reactivity of the C1 position in this compound.
Reactivity in Key Transformations
The electron-deficient nature of the C1 position, enhanced by the chlorine atom, makes this compound an excellent substrate for:
-
Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom at the C1 position is a good leaving group and is readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a cornerstone for introducing diverse functionalities at this position. Halogenated isoquinolines are particularly reactive towards SNAr replacement at the 1-position.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond at the C1 position can be activated by palladium catalysts to participate in a range of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern drug discovery and materials science.[4][5] Common examples include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from 1-chloro-5-nitroisoquinoline via reduction of the nitro group.
Reaction Scheme:
Figure 2. Synthesis of this compound.
Protocol:
A mixture of 1-chloro-5-nitroisoquinoline (450 mg, 2.16 mmol), stannous chloride dihydrate (2.44 g, 10.8 mmol), and ethyl acetate (50 mL) is stirred under reflux under a nitrogen atmosphere for 3 hours. After cooling, the mixture is poured into ice-water and basified to pH 10 with aqueous sodium carbonate. The organic phase is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under vacuum. The residue is purified by column chromatography on silica gel to give the product as a light yellow solid.
| Parameter | Value |
| Starting Material | 1-chloro-5-nitroisoquinoline |
| Molecular Weight | 208.59 g/mol |
| Amount of Starting Material | 450 mg |
| Product | This compound |
| Molecular Weight | 178.62 g/mol |
| Theoretical Yield | 386 mg |
| Reported Yield | Not specified in the provided source, but typically high for this type of reduction. |
This protocol is adapted from a documented synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at C1 serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, adapted for this compound based on general procedures for 1-chloroisoquinolines.[6]
General Workflow for Cross-Coupling Reactions:
Figure 3. General workflow for palladium-catalyzed cross-coupling reactions.
3.2.1. Suzuki-Miyaura Coupling
-
Objective: To form a new carbon-carbon bond at the C1 position.
-
Protocol: To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol). An aqueous solution of a base (e.g., K₃PO₄, 2.0 M, 2.0 mL) is then added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by extraction and purified by column chromatography.
3.2.2. Buchwald-Hartwig Amination
-
Objective: To form a new carbon-nitrogen bond at the C1 position.
-
Protocol: A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., Xantphos, 0.02 mmol), and a base (e.g., Cs₂CO₃, 1.5 mmol) in a suitable solvent (e.g., toluene or 1,4-dioxane, 5 mL) is subjected to degassing. The reaction is then heated under an inert atmosphere at 90-110 °C until the starting material is consumed. The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography.
3.2.3. Sonogashira Coupling
-
Objective: To form a new carbon-carbon triple bond at the C1 position.
-
Protocol: In a reaction vessel, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and a copper co-catalyst (e.g., CuI, 0.05 mmol) are dissolved in a suitable solvent (e.g., THF or DMF, 10 mL) under an inert atmosphere. The terminal alkyne (1.5 mmol) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 mmol) are then added. The reaction mixture is stirred at room temperature or slightly elevated temperature until completion. The reaction is then quenched, and the product is extracted and purified.
| Reaction | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 90-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 |
Data Presentation
Quantitative data for the synthesis of a related compound, 5-chloroisoquinoline, is presented below as a reference for expected yields in similar transformations.
| Parameter | Value | Reference |
| Starting Material | 5-Aminoisoquinoline | [7] |
| Product | 5-Chloroisoquinoline | [7] |
| Reaction | Sandmeyer Reaction | [7] |
| Yield (%) | ~75% | [7] |
Note: Specific yield data for reactions of this compound is sparse in publicly available literature and would need to be determined empirically for specific substrates and conditions.
Conclusion
The chlorine atom at the C1 position of this compound is a critical determinant of its chemical reactivity. Its strong electron-withdrawing inductive effect activates this position for nucleophilic aromatic substitution and provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This predictable reactivity profile makes this compound a valuable and highly sought-after building block for the synthesis of complex molecular architectures, particularly in the field of drug development. The experimental protocols provided herein offer a practical guide for the utilization of this important synthetic intermediate. Further research into the optimization of reaction conditions and the exploration of novel transformations of this molecule will undoubtedly continue to expand its utility in organic synthesis.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Amino-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of 5-amino-1-chloroisoquinoline with various organoboron reagents. The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, widely utilized in the creation of biaryl and heteroaryl-aryl structures.[1][2] These motifs are prevalent in many pharmaceutical agents and functional materials.
The 5-aminoisoquinoline scaffold is a key building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making them attractive targets for drug discovery programs. The ability to functionalize the 1-position of 5-aminoisoquinoline via Suzuki coupling opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium catalyst to couple an organoboron species (like a boronic acid or its ester) with an organic halide or triflate.[1][2] The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to form the desired product and regenerate the active palladium(0) catalyst.[1][3] The presence of a base is essential for the transmetalation step.[1][3]
Data Presentation: Representative Reaction Conditions
While specific literature on the Suzuki coupling of this compound is limited, the following table summarizes typical conditions successfully employed for the coupling of structurally similar chloro-heteroaromatic compounds. These serve as an excellent starting point for reaction optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield | Notes |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | 12-24 | Good to Excellent | A robust system for many challenging couplings.[4] |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | K₂CO₃ (2-3) | 1,4-Dioxane | 100-120 | 12-24 | Good to Excellent | XPhos is a highly active ligand for heteroaryl chlorides.[4] |
| Pd(PPh₃)₄ (5-10) | - | Na₂CO₃ (2) | DME/H₂O | 80-100 | 16-24 | Moderate to Good | A classical catalyst, may require higher loading.[2][5] |
| PdCl₂(dppf) (3-5) | - | Cs₂CO₃ (2) | THF/H₂O | 150 (MW) | 0.3 | Good | Microwave irradiation can significantly reduce reaction times.[5] |
Experimental Protocols
Generalized Protocol for the Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
Anhydrous Toluene
-
Deionized Water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio).
-
Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes to thoroughly degas the solvent.
-
Catalyst Addition: To the stirring suspension, add the palladium(II) acetate and SPhos ligand. The mixture may change color upon addition of the catalyst.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent in vacuo to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-amino-1-arylisoquinoline product.
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Suzuki Coupling.
References
Application Note and Protocol for N-arylation of 5-Amino-1-chloroisoquinoline
This document provides a detailed protocol for the N-arylation of 5-amino-1-chloroisoquinoline, a critical transformation in the synthesis of novel compounds for drug discovery and materials science. The N-arylation of this scaffold is typically achieved through transition metal-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed). This note will focus on the widely adopted Buchwald-Hartwig amination due to its broad substrate scope and milder reaction conditions.[1][2]
The described protocol is a general guideline and may require optimization for specific arylating agents and desired products.
Core Concepts of N-Arylation
The N-arylation of this compound involves the formation of a carbon-nitrogen bond between the amino group of the isoquinoline and an aryl halide or pseudohalide.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming aryl C-N bonds.[1][3] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[4][5] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to yield the N-arylated product and regenerate the catalyst.[3][5]
Ullmann Condensation: A classical method that uses a stoichiometric amount of copper, often at high temperatures.[6][7] Modern variations utilize catalytic copper with ligands, allowing for milder reaction conditions.[8][9][10]
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol details a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (or other aryl halide/triflate)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos)[4][5]
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu))[4]
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the aryl bromide (1.1 - 1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., Cs₂CO₃, 2.0 eq) to the flask. Then, add the anhydrous, degassed solvent (e.g., Toluene) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction Conditions: Seal the flask and heat the reaction mixture with vigorous stirring. The reaction temperature can range from 80 to 120 °C.[4] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5-amino-1-chloroisoquinoline.
Data Presentation
The following table summarizes representative data for the N-arylation of this compound with various aryl bromides under typical Buchwald-Hartwig conditions. (Note: This data is illustrative and actual results may vary).
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 85 |
| 4-Bromoanisole | Pd₂(dba)₃ (2.5) | BINAP (5) | NaOt-Bu | Dioxane | 100 | 18 | 78 |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Toluene | 110 | 16 | 92 |
| 3-Bromopyridine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Dioxane | 120 | 24 | 65 |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the Buchwald-Hartwig N-arylation protocol.
Signaling Pathway Analogy: Catalytic Cycle
Caption: A simplified representation of the key steps in the Buchwald-Hartwig catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions | MDPI [mdpi.com]
Application of 5-Amino-1-chloroisoquinoline in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-chloroisoquinoline is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The isoquinoline scaffold is a common feature in many biologically active compounds, and the specific substitution pattern of this compound offers versatile handles for chemical modification. The chlorine atom at the 1-position is susceptible to nucleophilic substitution and cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of various aryl or heteroaryl moieties. The amino group at the 5-position can be acylated, alkylated, or used as a directing group in further aromatic substitutions, providing a route to a diverse range of derivatives. This document provides detailed protocols for the synthesis of this compound and its subsequent application in the synthesis of a representative kinase inhibitor, along with methods for evaluating its biological activity.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of a nitro precursor.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 1-chloro-5-nitroisoquinoline.
Materials:
-
1-chloro-5-nitroisoquinoline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (EtOAc)
-
Sodium carbonate (Na₂CO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A mixture of 1-chloro-5-nitroisoquinoline (450 mg, 2.16 mmol), stannous chloride dihydrate (2.44 g, 10.8 mmol), and ethyl acetate (50 mL) is stirred under reflux under a nitrogen atmosphere for 3 hours.[1]
-
After cooling, the mixture is poured into ice-water and basified to a pH of 10.0 with an aqueous solution of sodium carbonate.
-
The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.
-
The residue is purified by column chromatography on silica gel to yield the product as a light yellow solid.
Application in Kinase Inhibitor Synthesis
The this compound scaffold can be elaborated into potent kinase inhibitors. A common strategy involves the derivatization of the amino group and substitution of the chloro group. The following protocol describes the synthesis of an N-(2-aminoethyl)-1-(substituted)-5-aminoisoquinoline-8-sulfonamide derivative, a conceptual analogue of the known Casein Kinase I (CK1) inhibitor, CKI-7, adapted for the this compound starting material.
Protocol 2: Synthesis of a 5-Amino-1-(phenylamino)isoquinoline-8-sulfonamide Derivative
This multi-step protocol outlines a potential route to a kinase inhibitor from this compound.
Step 1: Sulfonylation of this compound
-
This compound is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group at the 8-position. The reaction is typically performed at low temperatures in a suitable solvent like chloroform.
Step 2: Amination of the Sulfonyl Chloride
-
The resulting 5-amino-1-chloro-8-isoquinolinesulfonyl chloride is then reacted with an excess of a protected diamine, such as N-Boc-ethylenediamine, in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to form the sulfonamide.
Step 3: Buchwald-Hartwig Amination at the 1-position
-
The chloro group at the 1-position is substituted with an aniline via a Buchwald-Hartwig cross-coupling reaction. The 5-amino-8-(N'-(tert-butoxycarbonyl)aminoethyl)sulfonamido-1-chloroisoquinoline is reacted with aniline using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an inert solvent like dioxane under heating.
Step 4: Deprotection of the Amine
-
The tert-butoxycarbonyl (Boc) protecting group on the terminal amine is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final inhibitor.
Caption: Synthetic workflow for a kinase inhibitor from this compound.
Quantitative Data
The following table summarizes the inhibitory activity of a related isoquinoline-based kinase inhibitor, CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide), against Casein Kinase I and II. This data provides a benchmark for the potential efficacy of inhibitors derived from the this compound scaffold.
| Compound | Target Kinase | Kᵢ (μM) | Inhibition Type |
| CKI-7 | Casein Kinase I | 8.5 | Competitive with ATP |
| CKI-7 | Casein Kinase II | 70 | Competitive with ATP |
Data sourced from a study on N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide.[2]
Experimental Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general method for determining the inhibitory activity of a synthesized compound against a target kinase.
Objective: To determine the concentration of a test compound that inhibits 50% of the activity (IC₅₀) of a target protein kinase.
Materials:
-
Purified recombinant target kinase
-
Specific peptide substrate for the kinase
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Test compound dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the peptide substrate, and the purified kinase enzyme.
-
Add the test compound at various concentrations (typically a serial dilution). A control reaction with DMSO alone should be included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specific period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Signaling Pathway
Many kinase inhibitors target key nodes in cellular signaling pathways that are often dysregulated in diseases like cancer. For instance, Casein Kinase I is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation.
Caption: Simplified Wnt signaling pathway and the inhibitory action of a CK1 inhibitor.
Conclusion
This compound is a promising starting material for the development of novel kinase inhibitors. Its chemical functionality allows for the synthesis of a wide array of derivatives through established synthetic methodologies. The protocols and data presented here provide a foundation for researchers to explore the potential of this scaffold in the discovery of new therapeutic agents targeting the human kinome.
References
Application Notes: 5-Amino-1-chloroisoquinoline as a Versatile Scaffold for Fluorescent Probes
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies [mdpi.com]
- 7. calpaclab.com [calpaclab.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-Amino-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
5-Amino-1-chloroisoquinoline is a versatile bifunctional building block for the synthesis of novel and complex heterocyclic systems. Its structure offers two distinct reactive sites: a nucleophilic amino group at the 5-position and a halogenated carbon at the 1-position, which is susceptible to various cross-coupling reactions. This unique arrangement allows for the strategic construction of fused polycyclic aromatic systems, many of which are scaffolds of significant interest in medicinal chemistry and materials science.
The chlorine atom at the 1-position can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig reactions. This enables the introduction of a wide array of substituents. The amino group at the 5-position can act as a nucleophile for ring-closure reactions, leading to the formation of new fused heterocyclic rings. The strategic combination of these reactions allows for the development of innovative molecular architectures.
This document provides detailed protocols for two plausible and powerful methods for the synthesis of novel fused heterocyclic compounds starting from this compound:
-
Method A: Sonogashira Coupling followed by Intramolecular Cyclization to synthesize pyrrolo[5,4,3-de]isoquinoline derivatives.
-
Method B: Buchwald-Hartwig Amination followed by Intramolecular Amidation to synthesize isoquinolino[4,5,6-de]quinazolinone derivatives.
These protocols are based on well-established synthetic methodologies and provide a robust framework for the exploration of new chemical space.
Method A: Synthesis of Pyrrolo[5,4,3-de]isoquinolines via Sonogashira Coupling and Intramolecular Cyclization
This method involves an initial palladium-catalyzed Sonogashira coupling of this compound with various terminal alkynes. The resulting 1-alkynyl-5-aminoisoquinoline intermediate is then subjected to an intramolecular cyclization to yield the fused pyrrolo-isoquinoline core.
Experimental Protocol
Part 1: Sonogashira Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Addition of Reagents: Add anhydrous triethylamine (TEA) as the solvent and base (approx. 0.2 M concentration). Add the respective terminal alkyne (1.2 equiv.).
-
Reaction: Stir the mixture at 60 °C under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 1-alkynyl-5-aminoisoquinoline intermediate.
Part 2: Intramolecular Cyclization
-
Reaction Setup: To a clean, dry Schlenk flask, add the purified 1-alkynyl-5-aminoisoquinoline intermediate (1.0 equiv.) and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Reaction: Heat the reaction mixture to 120 °C. Monitor the cyclization by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the final pyrrolo[5,4,3-de]isoquinoline product.
Quantitative Data (Hypothetical)
The following table presents hypothetical results for the synthesis of various pyrrolo[5,4,3-de]isoquinoline derivatives based on typical yields for Sonogashira and subsequent cyclization reactions on similar substrates.
| Entry | Terminal Alkyne (R) | Intermediate Yield (%) | Final Product Yield (%) |
| 1 | Phenylacetylene | 85-95 | 70-80 |
| 2 | 4-Methoxyphenylacetylene | 88-96 | 75-85 |
| 3 | 1-Hexyne | 75-85 | 65-75 |
| 4 | Trimethylsilylacetylene | 90-98 | 60-70 (after desilylation) |
Visualization of Workflow
Caption: Workflow for Pyrrolo[5,4,3-de]isoquinoline Synthesis.
Method B: Synthesis of Isoquinolino[4,5,6-de]quinazolinones via Buchwald-Hartwig Amination and Cyclization
This synthetic route utilizes an initial Buchwald-Hartwig amination to couple this compound with an aminobenzamide, followed by an intramolecular cyclization to form the fused quinazolinone ring system.
Experimental Protocol
Part 1: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), 2-aminobenzamide (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and sodium tert-butoxide (NaOtBu) (1.4 equiv.) to an oven-dried reaction tube.
-
Solvent Addition: Add anhydrous toluene (approx. 0.15 M concentration).
-
Reaction: Seal the tube and remove it from the glovebox. Place it in a preheated oil bath at 110 °C. Stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the N-(1-(5-aminoisoquinolinyl))-2-aminobenzamide intermediate.
Part 2: Intramolecular Cyclization/Amidation
-
Reaction Setup: Dissolve the purified intermediate (1.0 equiv.) in a suitable high-boiling point solvent like diphenyl ether.
-
Catalyst: Add a catalytic amount of polyphosphoric acid (PPA).
-
Reaction: Heat the mixture to 180-200 °C for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and dilute it with chloroform. Carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with more chloroform.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the final isoquinolino[4,5,6-de]quinazolinone.
Quantitative Data (Hypothetical)
The following table shows hypothetical results for the synthesis of various isoquinolino[4,5,6-de]quinazolinone derivatives, with yields estimated from similar reported Buchwald-Hartwig and cyclization reactions.
| Entry | 2-Aminobenzamide Derivative | Intermediate Yield (%) | Final Product Yield (%) |
| 1 | 2-Aminobenzamide | 70-80 | 65-75 |
| 2 | 2-Amino-5-methylbenzamide | 72-82 | 68-78 |
| 3 | 2-Amino-4-chlorobenzamide | 65-75 | 60-70 |
| 4 | 2-Amino-5-methoxybenzamide | 75-85 | 70-80 |
Visualization of Workflow
Caption: Workflow for Isoquinolino[4,5,6-de]quinazolinone Synthesis.
Application Notes and Protocols for the Palladium-Catalyzed Amination of 5-Amino-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1][2] This reaction has profound implications in medicinal chemistry and materials science, where the introduction of an amino group to an aromatic or heteroaromatic core is a frequent and crucial transformation. The 5-aminoisoquinoline scaffold is a key pharmacophore found in a variety of biologically active molecules. The ability to further functionalize this core at the C1 position through amination opens avenues for the synthesis of novel derivatives with potential therapeutic applications.
This document provides a comprehensive guide to the palladium-catalyzed amination of 5-Amino-1-chloroisoquinoline, a key starting material for the synthesis of diverse N-substituted 5-aminoisoquinolines. We present a detailed experimental protocol, a summary of reaction parameters with quantitative data from analogous systems, and a depiction of the catalytic cycle and experimental workflow.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the cross-coupling of the chloro-substituted isoquinoline with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction proceeds through a catalytic cycle initiated by the oxidative addition of the aryl chloride to a Pd(0) species. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination from the resulting palladium-amido complex affords the desired N-arylated product and regenerates the active Pd(0) catalyst.[1][3] The choice of ligand, base, and solvent is critical for achieving high yields and reaction efficiency, particularly with electron-rich and potentially coordinating substrates like this compound.
Data Presentation: Influence of Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for the Buchwald-Hartwig amination of a related 5-bromo-8-benzyloxyquinoline with various amines. This data serves as a valuable guide for selecting appropriate conditions and predicting the reactivity of different amine nucleophiles in the amination of this compound.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | N-Methylaniline | Pd(OAc)₂ / Johnphos | NaOtBu | Toluene | 0.5 | 93 |
| 2 | 3-Methoxy-N-methylaniline | Pd(OAc)₂ / DTBNpP | NaOtBu | Toluene | 6 | 89 |
| 3 | Diphenylamine | Pd(OAc)₂ / Johnphos | NaOtBu | Toluene | 6 | 89 |
Data adapted from the amination of 5-bromo-8-benzyloxyquinoline, a structurally similar substrate.[4][5]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the palladium-catalyzed amination of this compound.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Inert atmosphere equipment (glovebox or Schlenk line)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Reaction Setup (under inert atmosphere):
-
To an oven-dried Schlenk tube or screw-cap vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.
Reaction Execution:
-
Seal the reaction vessel and place it in a preheated oil bath at 100-110 °C.[6]
-
Stir the reaction mixture vigorously for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Once the reaction is complete, as indicated by the consumption of the starting material, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-5-aminoisoquinoline.
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: 5-Amino-1-chloroisoquinoline in the Synthesis of Potent PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 5-amino-1-chloroisoquinoline as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document outlines the rationale for its use, detailed synthetic protocols, quantitative data for analogous compounds, and the underlying biological pathways.
Introduction to PARP Inhibition and the Role of the Isoquinoline Scaffold
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA damage response (DDR) pathway. They play a pivotal role in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This has established PARP inhibitors as a significant class of anticancer agents.
The isoquinoline scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into numerous bioactive molecules. In the context of PARP inhibitors, the isoquinolinone core mimics the nicotinamide moiety of the natural PARP substrate, NAD+, enabling competitive inhibition of the enzyme's catalytic activity. The strategic functionalization of this core is crucial for achieving high potency and selectivity. This compound offers two reactive sites for diversification: the amino group at the C5 position and the chloro group at the C1 position, making it a versatile starting material for the synthesis of a diverse library of PARP inhibitors.
Application in PARP Inhibitor Synthesis
This compound serves as a versatile starting material for the generation of diverse PARP inhibitors. The synthetic strategy often involves sequential functionalization of the chloro and amino groups to introduce pharmacophoric features that enhance binding affinity and selectivity for the PARP enzyme. A common approach involves a palladium-catalyzed cross-coupling reaction at the C1 position, followed by acylation or alkylation of the C5 amino group.
Quantitative Data: Potency of Isoquinolinone-Based PARP Inhibitors
| Compound Scaffold | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Line | Cell-Based IC50 (µM) | Reference |
| Isoquinolinone Derivative 1 | 5.2 | 1.8 | MDA-MB-436 (BRCA1 mutant) | 0.025 | [1] |
| Isoquinolinone Derivative 2 | 3.8 | 1.5 | Capan-1 (BRCA2 mutant) | 0.018 | [1] |
| Olaparib (Reference) | 1.9 | 1.2 | MDA-MB-436 (BRCA1 mutant) | 0.01 | [2] |
| Niraparib (Reference) | 3.8 | 2.1 | Capan-1 (BRCA2 mutant) | 0.004 | [3] |
Experimental Protocols
The following protocols describe the synthesis of this compound and a representative protocol for its elaboration into a potential PARP inhibitor.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the starting material, this compound, from 1-chloro-5-nitroisoquinoline via reduction.
Materials:
-
1-chloro-5-nitroisoquinoline
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-chloro-5-nitroisoquinoline (1.0 g, 4.79 mmol) in ethyl acetate (50 mL) in a round-bottom flask, add stannous chloride dihydrate (5.4 g, 23.9 mmol).
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite and transfer the filtrate to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to afford this compound.
Protocol 2: Synthesis of a Potential PARP Inhibitor via Buchwald-Hartwig Amination
This representative protocol describes the coupling of this compound with a suitable amine, a key step in building the final PARP inhibitor structure.
Materials:
-
This compound
-
A desired amine coupling partner (e.g., a substituted piperazine derivative)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk flask, combine this compound (100 mg, 0.56 mmol), the desired amine (1.2 equivalents), cesium carbonate (1.5 equivalents), and Xantphos (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents) to the flask under the inert atmosphere.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product. Further functionalization of the amino group can be carried out as needed.
Visualizations
PARP-1 Signaling Pathway in DNA Repair
Caption: PARP-1 activation at sites of DNA single-strand breaks.
Experimental Workflow for PARP Inhibitor Synthesis
Caption: General synthetic workflow for PARP inhibitors.
Logical Relationship of PARP Inhibition and Synthetic Lethality
Caption: The principle of synthetic lethality in cancer therapy.
References
- 1. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Diazotization of 5-Amino-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the diazotization of 5-Amino-1-chloroisoquinoline to form the corresponding diazonium salt. This intermediate is highly valuable in organic synthesis, serving as a precursor for a variety of functionalized isoquinoline derivatives through subsequent reactions such as Sandmeyer, Schiemann, and azo coupling reactions. The protocols outlined are based on established methods for the diazotization of aromatic amines.[1][2][3]
Introduction
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[4] This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[5] The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be unstable and potentially explosive if isolated in a dry state.[2][4] The resulting 1-chloro-5-isoquinolinediazonium salt is a versatile intermediate for the synthesis of novel compounds in pharmaceutical and materials science research.[1]
Experimental Protocols
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Protocol: In Situ Generation of 1-Chloro-5-isoquinolinediazonium Chloride
This protocol describes the formation of the diazonium salt in solution, ready for immediate use in a subsequent reaction.
Part A: Preparation of the this compound Hydrochloride Suspension
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 5.0 g of this compound in 50 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension, ensuring the temperature remains below 5 °C.[1]
-
Stir the mixture for an additional 15 minutes at 0-5 °C to ensure the complete formation of the hydrochloride salt.[1]
Part B: Diazotization
-
In a separate beaker, prepare a solution of 2.5 g of sodium nitrite in 10 mL of deionized water and cool it in an ice bath.[1]
-
Add the cold sodium nitrite solution dropwise to the this compound hydrochloride suspension over a period of 30 minutes. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition.[1]
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 30 minutes at 0-5 °C.[1]
-
The formation of the 1-chloro-5-isoquinolinediazonium chloride solution is now complete. The solution should be used immediately in the next synthetic step.
-
(Optional) A test for the presence of excess nitrous acid can be performed using starch-iodide paper. A positive test (blue-black color) indicates an excess of nitrous acid.[6] If the test is negative, a small additional amount of the sodium nitrite solution may be required.
Data Presentation
The following table summarizes the recommended quantities and conditions for the diazotization of this compound.
| Parameter | Value |
| Starting Material | |
| This compound | 5.0 g |
| Reagents | |
| Deionized Water | 50 mL |
| Concentrated Hydrochloric Acid | 15 mL |
| Sodium Nitrite | 2.5 g |
| Deionized Water (for NaNO₂) | 10 mL |
| Reaction Conditions | |
| Temperature | 0-5 °C |
| Reaction Time (Post-addition) | 30 minutes |
Safety Precautions
-
All procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Diazonium salts are potentially explosive in a dry state and should be kept in solution and used immediately after preparation.
-
Handle concentrated hydrochloric acid and sodium nitrite with care as they are corrosive and toxic, respectively.
Diagrams
Caption: Experimental workflow for the diazotization of this compound.
References
Application of 5-Amino-1-chloroisoquinoline in Materials Science: A Review of Current Research
Despite its potential as a versatile building block, a comprehensive review of publicly available scientific literature reveals a notable absence of specific research detailing the application of 5-Amino-1-chloroisoquinoline in materials science. While the compound is commercially available and its synthesis is well-documented, its subsequent use as a monomer for polymerization or as a component in the development of novel materials for fields such as organic electronics or fluorescent materials has not been reported in peer-reviewed journals or patents.
This lack of specific application data prevents the creation of detailed application notes and experimental protocols with quantitative data for its use in materials science, as originally requested. However, to provide valuable information for researchers interested in the potential of this molecule, this document outlines the established synthesis of this compound and discusses the potential applications of structurally similar compounds, which may offer insights into its possible future use in materials development.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of a nitro precursor. A common and well-documented laboratory-scale protocol is provided below.
Experimental Protocol: Synthesis of this compound[1]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Chloro-5-nitroisoquinoline | C₉H₅ClN₂O₂ | 208.60 | 450 mg | 0.0022 |
| Stannous chloride dihydrate | SnCl₂·2H₂O | 225.65 | 2.4 g | 0.011 |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 50 mL | - |
| Sodium carbonate (aq.) | Na₂CO₃ | 105.99 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Silica gel | SiO₂ | 60.08 | As needed | - |
Procedure:
-
A mixture of 1-chloro-5-nitroisoquinoline (450 mg, 0.0022 mol), stannous chloride dihydrate (2.4 g, 0.011 mol), and ethyl acetate (50 mL) is stirred under reflux in a nitrogen atmosphere for 3 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The mixture is basified to a pH of 10.0 with an aqueous solution of sodium carbonate.
-
The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.
-
The resulting residue is purified by column chromatography on silica gel to yield this compound as a light yellow solid.
Characterization:
-
LC-MS: 3.17 min, 179.2 & 181.2 (M+1)[1]
Potential Applications Inspired by Structurally Similar Molecules
While direct applications of this compound in materials science are not documented, the functionalities present in the molecule—a primary amine and a reactive chlorine atom on an isoquinoline core—suggest its potential as a monomer for various polymerization reactions. The isoquinoline moiety is also known to exhibit interesting photophysical properties.
Research on analogous compounds can provide a framework for future investigations:
-
Poly(1-amino-5-chloroanthraquinone) (PACA): This polymer, synthesized through chemical oxidative interfacial polymerization, has been demonstrated as a highly selective and ultrasensitive fluorescent chemosensor for ferric ions (Fe³⁺). The amino groups in the polymer chain likely play a crucial role in binding metal ions, leading to a quenching of fluorescence. This suggests that a polymer derived from this compound could potentially be explored for similar sensing applications.
-
Tris-(5-amino-8-hydroxyquinoline)aluminum (Al(5-NH₂-8Q)₃): While not a polymer, this organometallic complex, which features an amino-substituted quinoline ligand, has been investigated as a hole-transporting and electron-blocking material in organic light-emitting diodes (OLEDs). The amino group's electron-donating nature can influence the electronic properties of the material. This points to the possibility of incorporating this compound into organic electronic materials to tune their charge transport characteristics.
Future Research Directions
The presence of both an amino group and a chloro group on the isoquinoline scaffold makes this compound a promising candidate for various polymerization techniques, including:
-
Polycondensation: The amino group can react with monomers containing carboxylic acid or acyl chloride functionalities to form polyamides.
-
Cross-coupling reactions: The chlorine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to create conjugated polymers with potentially interesting optoelectronic properties.
-
Epoxy resins: The primary amine can act as a curing agent for epoxy resins, potentially imparting unique thermal or mechanical properties.
Further research is required to explore these possibilities and to characterize the properties of any resulting materials. The development of such novel polymers could open up new avenues in the design of functional materials for a range of applications, from chemical sensors to organic electronics.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 5-Amino-1-chloroisoquinoline
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 5-Amino-1-chloroisoquinoline in Suzuki-Miyaura cross-coupling reactions. The information is tailored to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki reactions?
The main challenges stem from two features of the molecule: the less reactive chloro-substituent and the presence of a potentially coordinating amino group. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more forcing conditions or specialized catalyst systems to achieve efficient oxidative addition.[1][2] The amino group can potentially coordinate to the palladium catalyst, which may interfere with the catalytic cycle.[3]
Q2: How does the amino group on the isoquinoline ring affect the reaction?
The amino group is an electron-donating group, which can increase the electron density at the carbon bearing the chlorine atom. This increased electron density can make the oxidative addition step of the catalytic cycle more challenging. Furthermore, the lone pair of electrons on the nitrogen atom can coordinate with the palladium center, potentially inhibiting catalysis.
Q3: What are the recommended starting conditions for this type of reaction?
For less reactive aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are often recommended to facilitate the oxidative addition step.[1][4] A common starting point would involve a Pd(II) or Pd(0) precatalyst with a ligand like SPhos, XPhos, or RuPhos. The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) being frequently used to activate the boronic acid.[5][6] Aprotic polar solvents such as 1,4-dioxane, THF, or toluene, often with a small amount of water, are typically employed.[6][7]
Q4: What are the most common side reactions to expect?
Common side reactions in Suzuki-Miyaura couplings include:
-
Protodeboronation: The hydrolysis of the boronic acid starting material to the corresponding arene, which can be exacerbated by harsh conditions.[4]
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This can be more prevalent if the catalytic cycle is slow.[2][8]
-
Dehalogenation: The reduction of the starting this compound to 5-aminoisoquinoline.[6][8]
-
Formation of Palladium Black: Precipitation of the palladium catalyst from the solution, which deactivates it and reduces reaction efficiency.[8]
Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Product
Low conversion is a frequent issue, especially with a challenging substrate like an electron-rich aryl chloride. The following table outlines potential causes and solutions.
| Potential Cause | Observation | Suggested Solution(s) |
| Inactive Catalyst System | Starting material is recovered, with minimal or no product formation. | • Use a fresh batch of palladium precatalyst and ligand. Some Pd(0) sources like Pd₂(dba)₃ can degrade over time.[4] • Switch to a more active ligand designed for aryl chlorides (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos).[2] • Consider using a pre-formed catalyst complex (precatalyst) for more reliable generation of the active Pd(0) species.[4] |
| Ineffective Base | Reaction is sluggish or stalls completely. | • The base is crucial for activating the boronic acid for transmetalation.[9] • Screen different bases. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃ or K₂CO₃.[5][10] • Ensure the base is finely powdered and anhydrous (if using non-aqueous conditions) to maximize its reactivity. |
| Poor Reagent Quality | Significant amounts of homocoupling or protodeboronation byproducts are observed. | • Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester).[4][6] Boronic acids can degrade upon storage. • Verify the purity of your this compound starting material. |
| Suboptimal Solvent or Temperature | Reagents may not be fully dissolved; reaction is slow. | • Ensure all reagents are soluble in the chosen solvent system at the reaction temperature.[10] Common solvents include dioxane, THF, or toluene, often with water.[6][11] • Increase the reaction temperature. Aryl chlorides often require higher temperatures (e.g., 90-120 °C) for efficient reaction.[10][12] • Ensure rigorous degassing of the solvent(s) to remove oxygen, which can deactivate the catalyst.[7][10] |
| Oxygen Contamination | The reaction solution turns black quickly, indicating the formation of palladium black. | • Improve the degassing technique. Use multiple freeze-pump-thaw cycles or sparge the solvent with an inert gas (Argon or Nitrogen) for an extended period.[13] • Maintain a positive pressure of inert gas throughout the reaction setup and duration.[11] |
Issue 2: Significant Formation of Byproducts
| Byproduct | Potential Cause | Suggested Solution(s) |
| Homocoupling of Boronic Acid | The rate of transmetalation is slow compared to side reactions of the boronic acid. | • Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[6] • Adjust the stoichiometry. Use a smaller excess of the boronic acid reagent (e.g., 1.1-1.2 equivalents). • Ensure the reaction is strictly anaerobic, as oxygen can promote homocoupling.[4] |
| Dehalogenation of Starting Material | Presence of a hydride source in the reaction mixture. | • This side reaction involves the replacement of the chlorine atom with hydrogen.[6] • Ensure the base is not excessively strong or used in large excess, as some bases can act as hydride sources. • Avoid solvents that can act as hydride donors at high temperatures. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by water or other protic sources before transmetalation can occur. | • Use a more stable boronate ester.[4] • If using aqueous conditions, consider a milder base like KF or a phosphate base, which can sometimes suppress this side reaction.[9][14] • Minimize reaction time by using a more active catalyst system or higher temperature. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the reaction. Optimization of the ligand, base, solvent, and temperature will likely be necessary.
-
Reagent Preparation : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure the removal of all oxygen.[5][11]
-
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).[5] Add the previously degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.[6][11]
-
Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[11]
-
Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Decision Tree
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the N-alkylation of 5-Amino-1-chloroisoquinoline
Welcome to the technical support center for the N-alkylation of 5-Amino-1-chloroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this specific synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address potential challenges in your experiments.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Question: My N-alkylation of this compound is showing low or no conversion to the desired product. What are the potential causes and how can I improve the yield?
Answer: Low conversion in the N-alkylation of this compound can stem from several factors, including insufficient reactivity of the electrophile, inadequate base strength, poor solvent choice, or inappropriate temperature.
Troubleshooting Steps:
-
Evaluate the Alkylating Agent: The reactivity of alkyl halides is a critical factor.
-
Reactivity Order: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride or bromide with slow reaction rates, consider switching to the corresponding iodide.
-
In Situ Iodide Generation: Alternatively, you can add a catalytic amount of potassium iodide (KI) to a reaction with an alkyl bromide or chloride. This will generate the more reactive alkyl iodide in situ via the Finkelstein reaction.
-
-
Optimize the Base and Solvent System: The choice of base and solvent is crucial for effective deprotonation of the amino group and facilitating the SN2 reaction.
-
Base Strength: Weak bases like potassium carbonate (K₂CO₃) may not be sufficient for complete deprotonation, especially if the amine is weakly nucleophilic. Consider stronger bases such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). When using strong bases like NaH, ensure anhydrous conditions are maintained.
-
Solvent Choice: Polar aprotic solvents are generally preferred for this type of reaction as they can dissolve the reactants and facilitate the nucleophilic substitution.[1] Commonly used solvents include N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Acetone. If solubility is an issue, ensure your starting material and base are at least partially soluble in the chosen solvent at the reaction temperature. Be aware that heating DMF in the presence of a strong base can lead to decomposition.
-
-
Adjust the Reaction Temperature: Higher temperatures can increase the reaction rate.
-
Gradual Increase: If the reaction is sluggish at room temperature, gradually increase the heat while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A temperature range of 60-100 °C is often effective for these types of alkylations.[1]
-
Issue 2: Formation of Multiple Products (Over-alkylation or Side Reactions)
Question: My reaction is producing a significant amount of a di-alkylated product and/or other unidentified byproducts. How can I improve the selectivity for mono-alkylation?
Answer: The formation of multiple products is a common issue in N-alkylation reactions. The mono-alkylated product can sometimes be more nucleophilic than the starting amine, leading to a second alkylation. The unique structure of this compound also presents the possibility of other side reactions.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Excess Amine: Using a slight excess of this compound (e.g., 1.2 to 1.5 equivalents) relative to the alkylating agent can favor the formation of the mono-alkylated product.
-
Slow Addition: Adding the alkylating agent dropwise over a period of time can help maintain a low concentration of the electrophile, thereby reducing the likelihood of di-alkylation.
-
-
Monitor the Reaction Closely:
-
TLC/LC-MS Analysis: Carefully monitor the reaction progress. As soon as the starting material is consumed and the desired mono-alkylated product is the major component, the reaction should be stopped to prevent further reaction to the di-alkylated product.
-
-
Consider Potential Side Reactions:
-
Alkylation at the Isoquinoline Nitrogen: While the amino group at the 5-position is generally more nucleophilic, alkylation at the nitrogen of the isoquinoline ring is a possibility, leading to a quaternary ammonium salt. This is more likely with highly reactive alkylating agents or under harsh reaction conditions.
-
Displacement of the Chloro Group: Nucleophilic aromatic substitution (SNAr) of the chloro group at the 1-position is another potential side reaction, although it typically requires strong nucleophiles and/or activating groups on the ring.
-
Characterization of Byproducts: If possible, isolate and characterize the major byproducts to understand the competing reaction pathways. This information will be invaluable for optimizing the reaction conditions to favor the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the N-alkylation of this compound?
A1: A good starting point would be to use 1.0 equivalent of this compound, 1.1 equivalents of your alkyl bromide, and 1.5 equivalents of potassium carbonate (K₂CO₃) in DMF at 60-80 °C.[1] Monitor the reaction by TLC.
Q2: How can I purify the N-alkylated product from the reaction mixture?
A2: After the reaction is complete, the typical workup involves cooling the mixture, pouring it into water, and extracting the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can then be purified by column chromatography on silica gel.
Q3: Can I use alcohols as alkylating agents instead of alkyl halides?
A3: Yes, N-alkylation using alcohols is a greener alternative that proceeds via a "borrowing hydrogen" mechanism.[1][2] This method typically requires a transition metal catalyst (e.g., based on Ru or Ir) and higher temperatures (80-150 °C).[1] The only byproduct is water.
Q4: My starting material, this compound, is not very soluble in my chosen solvent. What should I do?
A4: If solubility is an issue at room temperature, the reaction can be heated as many compounds become more soluble at higher temperatures. Alternatively, you can try a different solvent or a solvent mixture. DMF and DMSO are good at dissolving a wide range of organic molecules.
Data Presentation
Table 1: General Conditions for N-Alkylation with Alkyl Halides
| Alkylating Agent | Base (equivalents) | Solvent | Temperature (°C) | Typical Time (h) |
| Alkyl Bromide | K₂CO₃ (1.5 - 2.0) | DMF | 60 - 80 | 4 - 12 |
| Alkyl Iodide | K₂CO₃ (1.5 - 2.0) | Acetonitrile | 50 - 70 | 2 - 8 |
| Alkyl Bromide | Cs₂CO₃ (1.2 - 1.5) | Acetonitrile | Room Temp - 60 | 3 - 10 |
| Alkyl Chloride + KI (cat.) | K₂CO₃ (1.5 - 2.0) | Acetone | Reflux | 6 - 24 |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Low reactivity of alkylating agent | Switch from R-Cl/R-Br to R-I; add catalytic KI. |
| Insufficient base strength | Use a stronger base (e.g., Cs₂CO₃, NaH). | |
| Poor solvent choice | Use a polar aprotic solvent (DMF, MeCN, Acetone). | |
| Low temperature | Gradually increase the reaction temperature. | |
| Over-alkylation | Product is more reactive | Use a slight excess of the amine; add alkylating agent slowly. |
| Side Reactions | Alkylation at other sites | Use milder conditions; carefully monitor the reaction. |
Experimental Protocols
General Protocol for N-Alkylation of this compound with an Alkyl Bromide
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF (or another suitable solvent) to dissolve or suspend the starting material. Then, add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. Then, add the alkyl bromide (1.1 eq.) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for the N-alkylation of this compound.
Caption: Key parameters influencing the N-alkylation of this compound.
References
side reactions to avoid in the synthesis of 5-Amino-1-chloroisoquinoline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1-chloroisoquinoline derivatives. Our focus is to help you anticipate and mitigate common side reactions, ensuring the successful synthesis of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant hydrodehalogenation (loss of chlorine) as a primary side reaction during the Buchwald-Hartwig amination of this compound. What are the likely causes and how can I minimize it?
A1: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich aryl chlorides like this compound.[1][2] The electron-donating 5-amino group can increase the electron density at the C1 position, making the C-Cl bond more susceptible to reduction.
Potential Causes:
-
Inefficient Reductive Elimination: The desired C-N bond formation (reductive elimination) may be slow relative to competing pathways that lead to palladium-hydride species, which are responsible for the reduction of the starting material.
-
Presence of Moisture: Water can react with the palladium catalyst and the base to generate palladium-hydride species.
-
Suboptimal Ligand Choice: The phosphine ligand plays a crucial role in the stability and reactivity of the palladium catalyst. An inappropriate ligand may not sufficiently promote the desired C-N coupling over the hydrodehalogenation pathway.
-
High Reaction Temperature: Elevated temperatures can sometimes favor side reactions over the desired product formation.
Troubleshooting & Optimization:
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High Hydrodehalogenation | Inefficient reductive elimination, moisture | - Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) to accelerate reductive elimination. - Ensure strictly anhydrous conditions by using freshly distilled solvents and oven-dried glassware. - Consider a milder base (e.g., K₃PO₄ instead of NaOtBu). | Increased yield of the desired aminated product. |
| Low Conversion | Catalyst deactivation, weak base | - Use a fresh, high-purity palladium precatalyst. - If using a weaker base, consider switching to a stronger, non-nucleophilic base like NaOtBu or LHMDS, but be mindful of its potential to promote hydrodehalogenation. - Increase catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). | Improved conversion of the starting material. |
| Formation of Dimerized Byproducts | Self-coupling of the starting material or amine | - Lower the reaction temperature. - Use a more dilute reaction mixture. - Choose a ligand that disfavors the formation of palladium species prone to dimerization. | Minimized formation of high-molecular-weight impurities. |
Q2: During a Suzuki coupling with this compound, I am observing significant amounts of 5-aminoisoquinoline (dechlorinated starting material) and homocoupled biaryl from the boronic acid. How can I suppress these side reactions?
A2: Similar to the Buchwald-Hartwig amination, dehalogenation is a common side reaction in Suzuki couplings. Protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling of the boronic acid are also frequently encountered issues.
Troubleshooting & Optimization:
| Side Reaction | Potential Cause | Recommended Action |
| Dehalogenation | Presence of protic impurities; slow transmetalation. | - Use anhydrous solvents and reagents. - Choose a ligand that accelerates oxidative addition and transmetalation (e.g., SPhos, XPhos). - Ensure the base is thoroughly dried. |
| Protodeboronation | Presence of water or other protic species; prolonged reaction times at high temp. | - Use anhydrous conditions. - Minimize reaction time by monitoring the reaction closely. - Use a less basic carbonate like Cs₂CO₃ or K₃PO₄. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture; slow oxidative addition of the aryl chloride. | - Thoroughly degas the reaction mixture. - Use a palladium precatalyst that is readily activated to Pd(0). - Choose a ligand that promotes the oxidative addition of the 1-chloro-5-aminoisoquinoline. |
Q3: Can the 5-amino group itself undergo side reactions under cross-coupling conditions?
A3: Yes, the free amino group can potentially react under certain conditions.
-
N-Arylation: In Buchwald-Hartwig reactions, if the desired coupling partner is an amine, there is a possibility of double amination, where the 5-amino group of the product or starting material reacts further. To avoid this, using the amine coupling partner as the limiting reagent can be beneficial.
-
Reaction with Base: Strong bases could potentially deprotonate the amino group, altering its electronic properties and potentially leading to undesired side reactions. Using a milder base can mitigate this.
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol describes the reduction of 1-chloro-5-nitroisoquinoline.
Materials:
-
1-chloro-5-nitroisoquinoline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 1-chloro-5-nitroisoquinoline (1.0 eq), stannous chloride dihydrate (5.0 eq), and ethyl acetate is stirred under a nitrogen atmosphere and heated to reflux for 3 hours.[3]
-
After cooling to room temperature, the reaction mixture is poured into ice-water.
-
The mixture is basified to a pH of approximately 10 with a saturated aqueous solution of Na₂CO₃.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This is a general protocol and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 eq)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.
Caption: A generalized experimental workflow for cross-coupling reactions of this compound.
References
Technical Support Center: Regioselectivity in Reactions of 5-Amino-1-chloroisoquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-1-chloroisoquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in reactions of this compound?
A1: The regioselectivity of reactions on the this compound scaffold is primarily governed by a combination of electronic and steric effects of the substituents, as well as the reaction conditions. The key factors are:
-
The directing effect of the amino group at C5: As a strong electron-donating group, the amino group activates the carbocyclic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the C6 and C8 positions (ortho and para).
-
The reactivity of the chloro group at C1: The C1 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom in the isoquinoline ring. This makes the C1-Cl bond the most likely site for nucleophilic attack and cross-coupling reactions.
-
The use of protecting groups on the C5-amino group: The nucleophilicity and strong directing effect of the amino group can be temporarily masked by converting it into a less reactive functional group, such as a carbamate (e.g., Boc) or an amide (e.g., acetamide).[1] This strategy is crucial for preventing side reactions and for directing reactions to other positions on the isoquinoline core.
-
Catalyst and ligand choice in cross-coupling reactions: In palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, the choice of phosphine ligand can significantly influence the reaction's efficiency and selectivity.[1]
Q2: I am trying to perform a Suzuki-Miyaura coupling. At which position is the reaction most likely to occur?
A2: The Suzuki-Miyaura coupling is most likely to occur at the C1 position . The C1-Cl bond is highly activated towards oxidative addition to the palladium(0) catalyst due to the adjacent ring nitrogen. This intrinsic electrophilicity at the C1 position of isoquinolines often overrides the typical reactivity order of aryl halides (Ar-I > Ar-Br > Ar-Cl). Therefore, you can expect selective coupling of aryl boronic acids at the C1 position.
Q3: How can I perform an electrophilic aromatic substitution (e.g., nitration, bromination) on the carbocyclic ring without reacting with the amino group?
A3: To achieve selective electrophilic aromatic substitution on the carbocyclic ring, it is essential to first protect the C5-amino group . The unprotected amino group is highly susceptible to oxidation and can react with many electrophilic reagents. Converting the amino group to an amide (e.g., by reacting it with acetic anhydride to form an acetamide) or a carbamate (e.g., using Boc-anhydride to form a Boc-protected amine) reduces its reactivity and allows for controlled electrophilic substitution. The protected amino group will still direct incoming electrophiles to the C6 and C8 positions.
Q4: What is the best strategy to introduce a new amino group at the C1 position via a Buchwald-Hartwig amination?
A4: For a successful Buchwald-Hartwig amination at the C1 position, you should consider the following:
-
Protect the C5-amino group: The free amino group at C5 can compete as a nucleophile in the coupling reaction, leading to undesired side products. Protecting it as a Boc-carbamate or an acetamide is highly recommended.
-
Choose the right catalyst system: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) is crucial. The choice of ligand can depend on the specific amine you are using.[2]
-
Use an appropriate base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used to deprotonate the amine nucleophile in the catalytic cycle.[3]
Troubleshooting Guides
Problem 1: Low yield or no reaction in Suzuki-Miyaura coupling at C1.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere. Use a pre-catalyst for more reliable initiation. |
| Inappropriate Base | The choice of base is critical for the transmetalation step. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The base needs to be strong enough to activate the boronic acid.[4] |
| Solvent Issues | Ensure you are using anhydrous solvents. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used to dissolve the base and facilitate the reaction. |
| Poor Quality Boronic Acid | Boronic acids can degrade over time. Use freshly purchased or recrystallized boronic acid. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
Problem 2: Poor regioselectivity in electrophilic aromatic substitution (e.g., bromination with NBS).
| Possible Cause | Troubleshooting Step |
| Unprotected Amino Group | The free amino group is strongly activating and can lead to multiple substitutions or reaction at the nitrogen atom. Protect the amino group as an acetamide or a Boc-carbamate before performing the bromination. |
| Harsh Reaction Conditions | High temperatures can lead to loss of selectivity. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Incorrect Stoichiometry of Brominating Agent | Using a large excess of NBS can lead to di- or tri-bromination. Use 1.0-1.1 equivalents of NBS for mono-bromination and monitor the reaction closely by TLC or LC-MS. |
Problem 3: Difficulty in removing the Boc protecting group from the C5-amino group.
| Possible Cause | Troubleshooting Step |
| Insufficient Acid Strength or Concentration | Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method. If the reaction is slow, you can increase the concentration of TFA or use neat TFA. Alternatively, a solution of HCl in an organic solvent like dioxane or ethyl acetate can be effective.[5] |
| Acid-Labile Functional Groups Elsewhere in the Molecule | If your molecule contains other acid-sensitive groups, you may need to use milder deprotection conditions. Consider using a lower concentration of acid or performing the reaction at a lower temperature. |
| Work-up Issues | After deprotection, the resulting amine will be protonated as an ammonium salt. Ensure you are using a basic workup (e.g., washing with aqueous NaHCO₃ or NaOH) to isolate the free amine. |
Experimental Protocols
Protocol 1: Boc-Protection of the C5-Amino Group
This protocol is a general method for the protection of an aromatic amine.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF or DCM.
-
Add triethylamine or DIPEA (1.2 eq.).
-
To the stirred solution, add a solution of (Boc)₂O (1.1 eq.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Regioselective Suzuki-Miyaura Coupling of N-Boc-5-amino-1-chloroisoquinoline
This protocol describes a typical Suzuki coupling of an aryl chloride.
Materials:
-
N-Boc-5-amino-1-chloroisoquinoline (1.0 eq.)
-
Aryl boronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask, add N-Boc-5-amino-1-chloroisoquinoline, the aryl boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following table summarizes the expected regioselectivity for key reactions based on general principles of organic chemistry. Note: Specific yields and ratios can vary significantly with reaction conditions.
| Reaction Type | Substrate | Expected Major Regioisomer(s) | Controlling Factors |
| Suzuki-Miyaura Coupling | This compound | C1-coupled product | Inherent electrophilicity of C1 position |
| Buchwald-Hartwig Amination | N-Boc-5-amino-1-chloroisoquinoline | C1-aminated product | Inherent electrophilicity of C1, protection of C5-NH₂ |
| Nitration | N-Acetyl-5-amino-1-chloroisoquinoline | C6-nitro and C8-nitro | Directing effect of the acetamido group |
| Bromination (NBS) | N-Boc-5-amino-1-chloroisoquinoline | C6-bromo and C8-bromo | Directing effect of the Boc-amino group |
| Friedel-Crafts Acylation | N-Acetyl-5-amino-1-chloroisoquinoline | C6-acylated and C8-acylated | Directing effect of the acetamido group, steric hindrance |
| Nucleophilic Aromatic Substitution | This compound | C1-substituted product | Activation of C1 by the ring nitrogen |
Visualizations
Caption: Logical workflow for predicting regioselectivity.
Caption: General troubleshooting workflow for regioselectivity issues.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Amino-1-chloroisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for performing cross-coupling reactions with 5-Amino-1-chloroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The primary challenges are twofold. First, the chlorine at the C1 position is an electron-rich heteroaryl chloride, which can be less reactive and require more specialized, electron-rich, and bulky phosphine ligands to facilitate the oxidative addition step in the catalytic cycle.[1][2] Second, the free amino group at the C5 position can potentially coordinate to the palladium catalyst, acting as a ligand and potentially inhibiting or altering its catalytic activity.
Q2: Is it necessary to protect the amino group on this compound before performing a cross-coupling reaction?
A2: Protection of the amino group is not always necessary but is highly recommended, especially in Suzuki and Sonogashira reactions. The unprotected amine can interfere with the catalyst and, in some cases, may undergo side reactions. For Buchwald-Hartwig amination reactions where a different amine is the coupling partner, protecting the substrate's amino group is essential to prevent self-coupling or polymerization. Common protecting groups include Boc (tert-butyloxycarbonyl) or Ac (acetyl).
Q3: Which palladium sources are most effective for coupling with an aryl chloride like this?
A3: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium pre-catalysts are often more reliable and efficient for challenging substrates. Pre-catalysts such as Buchwald G3 or G4 palladacycles and PEPPSI™-type catalysts ensure the efficient generation of the active LPd(0) species, which is crucial for the difficult oxidative addition of the C-Cl bond.
Q4: How do I select the appropriate ligand for my reaction?
A4: The choice of ligand is critical for activating the C-Cl bond. Bulky, electron-rich phosphine ligands are generally required.[1] For Suzuki-Miyaura reactions, ligands like XPhos, SPhos, or RuPhos are excellent starting points. For Buchwald-Hartwig aminations, ligands such as BrettPhos or tBuXPhos are often effective.[3] It is highly recommended to perform a small-scale screen of several ligands to identify the optimal choice for your specific substrate combination.[4]
Q5: Can I perform a cross-coupling reaction at the amino group instead of the chloro group?
A5: Yes, the amino group can be used as the nucleophile in a Buchwald-Hartwig amination reaction to couple it with a different aryl halide. In this scenario, you would be synthesizing a di-arylamine derivative of the isoquinoline core. Careful control of stoichiometry and reaction conditions would be necessary to favor this outcome.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue: Low or no conversion of this compound.
-
Possible Cause 1: Inactive Catalyst System. The oxidative addition to the C-Cl bond is difficult.
-
Possible Cause 2: Inappropriate Base or Solvent. The base may not be strong enough or soluble enough in the chosen solvent.
-
Possible Cause 3: Protodeboronation of the Boronic Acid. The boronic acid is degrading before it can couple.
Issue: Significant formation of homocoupled boronic acid (biaryl byproduct).
-
Possible Cause: Oxygen in the reaction mixture. Oxygen can facilitate the oxidative homocoupling of the boronic acid.
-
Solution: Ensure your solvent is thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[6]
-
Guide 2: Buchwald-Hartwig Amination
Issue: Low yield of the desired N-arylated product.
-
Possible Cause 1: Catalyst Inhibition by the Amine. Either the substrate's amino group (if unprotected) or the amine coupling partner can inhibit the catalyst.
-
Solution: Use a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) to prevent the amine from displacing the phosphine ligand from the palladium center. Ensure the amine reagent is of high purity, as trace impurities can poison the catalyst.
-
-
Possible Cause 2: Incorrect Base. The choice of base is critical for deprotonating the amine to form the active nucleophile.
-
Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common and effective choices.[1]
-
-
Possible Cause 3: Steric Hindrance. If either the amine or the isoquinoline is sterically bulky, the reaction can be slow.
-
Solution: Switch to a ligand specifically designed for hindered substrates, such as BrettPhos.[8] Increasing the reaction temperature may also be necessary.
-
Guide 3: Sonogashira Coupling
Issue: No reaction or formation of Glaser coupling byproduct (alkyne homocoupling).
-
Possible Cause 1: Inactive Catalyst System. Standard Sonogashira catalysts may not be active enough for the C-Cl bond.
-
Solution: While Sonogashira reactions on aryl chlorides are challenging, they can be achieved with specialized catalyst systems. Consider using a palladium source with a bulky phosphine ligand and a copper(I) co-catalyst (e.g., CuI).[9][10] Copper-free conditions with a highly active palladium catalyst may also be explored.
-
-
Possible Cause 2: Glaser Homocoupling. The copper co-catalyst can promote the homocoupling of the terminal alkyne, especially if the cross-coupling is slow.[11]
-
Solution: Reduce the amount of the copper co-catalyst or try copper-free conditions. Adding the alkyne slowly to the reaction mixture via syringe pump can help maintain a low concentration, disfavoring the homocoupling pathway.[11] Ensure the reaction is performed under strictly anaerobic conditions, as oxygen promotes Glaser coupling.
-
Catalyst and Condition Summary Tables
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent System | Temp (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane / H₂O (5:1) | 100-110 | 60-85 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene / H₂O (4:1) | 100 | 70-95 |
| XPhos Pd G3 | (none needed) | K₃PO₄ | 2-MeTHF / H₂O (10:1) | 90-100 | 75-98 |
| PdCl₂(dppf) | (none needed) | K₂CO₃ | DMF / H₂O (4:1) | 110-120 | 50-80 |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100-110 | 70-95 |
| Pd(OAc)₂ | tBuXPhos | LHMDS | 1,4-Dioxane | 100 | 65-90 |
| BrettPhos Pd G3 | (none needed) | NaOtBu | Toluene or Dioxane | 90-100 | 80-99 |
Table 3: Recommended Conditions for Sonogashira Coupling
| Palladium Source | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range (%) |
| PdCl₂(PPh₃)₂ | CuI (5-10 mol%) | (none needed) | Triethylamine (TEA) | DMF or Toluene | 80-100 | 40-75 |
| Pd(OAc)₂ | CuI (5 mol%) | XPhos | DBU | Acetonitrile | 80 | 50-80 |
| Pd(PPh₃)₄ | CuI (10 mol%) | (none needed) | Diisopropylamine | THF | 60-70 | 45-70 |
Note: Yields are estimates and highly dependent on the specific coupling partners and optimization of reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reagents & Materials:
-
This compound (or protected derivative) (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to achieve ~0.1 M concentration)
-
Degassed water
-
Oven-dried reaction vessel with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vessel, add this compound, the arylboronic acid, the base, and the palladium pre-catalyst.
-
Seal the vessel with a septum, and evacuate and backfill with inert gas three times.
-
Add the degassed organic solvent, followed by the degassed water (e.g., in a 5:1 to 10:1 organic:water ratio) via syringe.
-
Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A general workflow for troubleshooting failed cross-coupling reactions.
Caption: A decision tree for selecting the appropriate cross-coupling reaction.
Caption: A simplified palladium catalytic cycle for cross-coupling reactions.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
overcoming low solubility issues of 5-Amino-1-chloroisoquinoline in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-1-chloroisoquinoline. The following information addresses common challenges related to its low solubility in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a molecule that exhibits limited solubility in many common organic solvents. Its solubility is influenced by the presence of both a basic amino group and a polar isoquinoline ring system. The photophysical properties of the related compound 5-aminoquinoline are sensitive to the polarity and protic nature of the solvent, suggesting that the solubility of this compound will also be significantly affected by the solvent environment.[1] Due to the basicity of the amino group, its solubility is expected to increase in acidic conditions through the formation of a more soluble salt.
Q2: I am having trouble dissolving this compound for my reaction. What are some initial troubleshooting steps?
Low solubility is a common issue with this reagent. Here are some initial steps to address this:
-
Heating: Gently warming the solvent can significantly increase the solubility of many organic compounds. Always monitor for potential degradation of the starting material or solvent.
-
pH Adjustment: For reactions in protic solvents, adding a small amount of acid can protonate the amino group, forming a more soluble salt. This is a common strategy for compounds with basic functional groups.[3][4][5]
-
Co-solvents: Employing a mixture of solvents can enhance solubility. A small amount of a high-polarity solvent in which the compound is more soluble can be added to the bulk reaction solvent.
Troubleshooting Guides
Issue 1: Poor solubility in Suzuki-Miyaura Cross-Coupling Reactions
Suzuki-Miyaura reactions are frequently performed in a biphasic system with an aqueous base, which can present challenges for substrates with low solubility.
Recommended Solutions:
-
Solvent System Optimization: A variety of solvent systems can be used for Suzuki-Miyaura couplings.[6] Experiment with different solvent and water ratios. Common choices include:
-
Toluene/water
-
Dioxane/water
-
THF/water
-
DMF/water
-
-
Phase-Transfer Catalysis: In cases of very low solubility, a phase-transfer catalyst (PTC) can be employed to facilitate the reaction between the organic-soluble and water-soluble components.
-
Homogeneous Conditions: If possible, select a solvent system and base that allow for a homogeneous reaction mixture. For example, using an organic-soluble base in an anhydrous solvent system.
Experimental Protocol: Solvent Screening for Suzuki-Miyaura Coupling
-
Setup: In separate small vials, add a small, known amount of this compound (e.g., 5 mg).
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent system (e.g., Toluene/water 4:1, Dioxane/water 4:1, DMF/water 10:1).
-
Observation: Stir or sonicate the vials at room temperature and observe the degree of dissolution.
-
Heating: If the compound does not dissolve at room temperature, gently heat the vials to the intended reaction temperature (e.g., 80 °C) and observe any changes in solubility.
-
Selection: Choose the solvent system that provides the best solubility for the subsequent reaction.
Issue 2: General Low Yields Attributed to Poor Solubility
When low solubility limits the concentration of the reactant in solution, reaction rates can be slow, leading to low yields or incomplete reactions.
Recommended Advanced Techniques:
-
Mechanochemical Synthesis (Ball Milling): This solvent-free technique can overcome solubility issues by inducing reactions in the solid state through mechanical force.[7][8][9] It is an environmentally friendly approach that can lead to higher yields and shorter reaction times.
-
Solid Dispersion: The compound can be dispersed in a water-soluble carrier at a molecular level to improve its dissolution properties.[10][11][12][13] Common methods for preparing solid dispersions include:
-
Solvent Evaporation: Dissolving both the compound and a carrier in a common solvent, followed by evaporation.
-
Melt Extrusion: Mixing the compound with a molten polymer carrier.
-
Lyophilization (Freeze-Drying): Co-dissolving the compound and carrier, freezing the solution, and then subliming the solvent under vacuum.[10]
-
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 1 part of this compound and 4 parts of a water-soluble carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a suitable common solvent (e.g., methanol or dichloromethane).
-
Evaporation: Remove the solvent using a rotary evaporator to obtain a thin film.
-
Drying: Dry the resulting solid under vacuum to remove any residual solvent.
-
Characterization: The resulting solid dispersion can be characterized by techniques such as XRPD to confirm the amorphous nature of the dispersed compound.
-
Application: Use the prepared solid dispersion directly in the reaction medium.
Data Presentation
Table 1: Suggested Solvents for Initial Solubility Screening
| Solvent Class | Examples | Rationale |
| Ethers | THF, Dioxane, 2-MeTHF | Commonly used in cross-coupling reactions.[6] |
| Aromatics | Toluene, Xylenes | Often used in Suzuki-Miyaura reactions.[6] |
| Amides | DMF, DMAc, NMP | High polarity, good for dissolving many organic compounds. |
| Esters | Ethyl Acetate (EtOAc) | Known to dissolve this compound to some extent.[2] |
| Alcohols | Methanol, Ethanol, n-BuOH | Protic solvents that may aid in solubility, especially with pH adjustment. |
Visualizations
Caption: Troubleshooting workflow for overcoming low solubility.
Caption: Key steps in a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Photochemistry of 5-aminoquinoline in protic and aprotic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions [mdpi.com]
- 10. iosrphr.org [iosrphr.org]
- 11. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
refinement of workup procedures for 5-Amino-1-chloroisoquinoline reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the refinement of workup procedures involving 5-Amino-1-chloroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block. The primary reactive sites are the amino group at the 5-position and the chloro group at the 1-position. Common reactions include:
-
Palladium-catalyzed cross-coupling reactions at the C1 position (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination) to form new carbon-carbon or carbon-heteroatom bonds.
-
Reactions involving the amino group , such as diazotization followed by Sandmeyer reaction (less common as the chloro group is already present), acylation, or alkylation to introduce functional groups.
Q2: My this compound starting material is a light yellow solid, but it seems to darken over time. Is this a problem?
A2: While a slight color change may not significantly impact reactivity, significant darkening can indicate degradation or the presence of impurities. It is recommended to store this compound under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dark, and dry place. For long-term storage, refrigeration is advisable. Before use, it is good practice to check the purity by NMR or LC-MS to ensure no significant degradation has occurred.
Q3: I'm having trouble dissolving this compound for my reaction. What solvents are recommended?
A3: Solubility depends on the specific reaction conditions. For cross-coupling reactions, common solvents include aprotic polar solvents like Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF), often in combination with water. It is always best to perform a small-scale solubility test with your chosen reaction solvent before proceeding with the full-scale experiment.
Q4: After my cross-coupling reaction, I'm observing a significant amount of starting material. What could be the issue?
A4: Incomplete conversion in cross-coupling reactions can stem from several factors. Key areas to investigate include the quality of your reagents (boronic acid, base, solvent), the activity of your palladium catalyst and ligand, and the reaction conditions (temperature, time, anaerobic environment). Ensure your solvent is thoroughly degassed to prevent catalyst deactivation.
Q5: During the workup of my reaction, my product seems to be partially soluble in the aqueous layer. How can I minimize loss?
A5: The amino group on the isoquinoline ring can be protonated in acidic conditions, increasing aqueous solubility. During an extractive workup, ensure the aqueous layer is sufficiently basic (pH > 8) to keep the product in its free-base form. Multiple extractions with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) will also help maximize the recovery of your product.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active catalytic species. |
| Poor quality of boronic acid | Use fresh boronic acid. Boronic acids can degrade over time, especially if not stored properly. | |
| Ineffective base | Ensure the base is anhydrous and of high quality. K₂CO₃, K₃PO₄, and Cs₂CO₃ are common choices; the optimal base can be substrate-dependent.[1] | |
| Insufficient degassing | Degas the solvent thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent. Oxygen can deactivate the palladium catalyst. | |
| Incorrect solvent system | Screen different solvent systems. Dioxane/water or Toluene/water are common starting points.[1] | |
| Significant side-product formation (e.g., homocoupling) | Presence of oxygen | Improve degassing techniques to minimize oxygen in the reaction mixture. |
| Unstable boronic acid | Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). | |
| Difficulty in product purification | Co-elution with starting materials or byproducts | Optimize your column chromatography conditions. Try different solvent gradients or use a different stationary phase. Dry-loading the crude material onto silica gel can also improve separation. |
| Product is an oil instead of a solid | Oily products can sometimes be solidified by trituration with a non-polar solvent like diethyl ether or hexanes. Ensure all solvents from the workup are completely removed.[2] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol provides a general starting point for the Sonogashira coupling of this compound with a terminal alkyne.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2 equiv)
-
Anhydrous and degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Add triethylamine followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis and Workup of this compound
This protocol describes the synthesis of this compound from 1-chloro-5-nitroisoquinoline.[4]
Materials:
-
1-chloro-5-nitroisoquinoline (450 mg, 2.2 mmol)
-
Stannous chloride dihydrate (2.4 g, 11 mmol)
-
Ethyl acetate (EtOAc) (50 mL)
-
Aqueous Na₂CO₃ solution
-
Brine
Procedure:
-
A mixture of 1-chloro-5-nitroisoquinoline, stannous chloride dihydrate, and EtOAc is stirred under reflux under a nitrogen atmosphere for 3 hours.[4]
-
After cooling, the mixture is poured into ice-water and basified to pH 10.0 with aqueous Na₂CO₃.[4]
-
The organic phase is separated, and the aqueous phase is extracted with EtOAc.[4]
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under vacuum.[4]
-
The residue is purified by column chromatography on silica gel to give the product as a light yellow solid.[4]
Visualizations
Caption: General experimental workflow for cross-coupling and workup.
Caption: Decision tree for troubleshooting low yield in Suzuki coupling.
References
strategies to minimize byproduct formation in 5-Amino-1-chloroisoquinoline synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-Amino-1-chloroisoquinoline. The aim is to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a synthetic route involving the reduction of 1-chloro-5-nitroisoquinoline.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| AC-01 | Low yield of this compound | Incomplete reduction of the nitro group: The reducing agent may be old, or the reaction time might be insufficient. | - Use a fresh batch of the reducing agent (e.g., stannous chloride dihydrate).- Increase the reaction time and monitor the progress using TLC or LC-MS.[1]- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the reducing agent.[1] |
| Product loss during workup: The product might be lost during the aqueous extraction if the pH is not optimal. | - Carefully basify the reaction mixture to a pH of 10.0 with aqueous sodium carbonate to ensure the product is in its free base form and is extracted into the organic layer.[1]- Perform multiple extractions with ethyl acetate to maximize the recovery of the product from the aqueous phase.[1] | ||
| AC-02 | Presence of starting material (1-chloro-5-nitroisoquinoline) in the final product | Insufficient amount of reducing agent: The molar excess of the reducing agent may not be enough to fully convert the starting material. | - Increase the molar equivalents of the reducing agent. A common protocol uses 5 equivalents of stannous chloride dihydrate for every equivalent of 1-chloro-5-nitroisoquinoline.[1]- Ensure efficient stirring to maintain a homogenous reaction mixture, especially if the starting material has low solubility. |
| AC-03 | Formation of an unknown impurity with a higher molecular weight | Azo-coupling side reactions: This can occur if the synthesis involves a Sandmeyer reaction on a precursor, where the diazonium salt couples with other aromatic species. | - Maintain a low temperature (0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.[2]- Add the diazonium salt solution slowly to the copper(I) chloride solution to control the reaction rate and minimize side reactions.[2] |
| AC-04 | Formation of a dehalogenated byproduct (5-aminoisoquinoline) | Over-reduction or hydrodehalogenation: Certain reducing agents or reaction conditions can lead to the cleavage of the C-Cl bond. This is a known side reaction in palladium-catalyzed reactions and can also occur under other reductive conditions.[3] | - Choose a milder reducing agent or optimize the reaction temperature. While stannous chloride is generally selective for the nitro group, prolonged reaction times or higher temperatures could potentially lead to dehalogenation.- If using a palladium-catalyzed amination route (e.g., from 1,5-dichloroisoquinoline), carefully select the ligand and reaction conditions to suppress hydrodehalogenation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated byproducts?
A1: The most common and well-documented route is the reduction of 1-chloro-5-nitroisoquinoline.[1]
-
Route: Reduction of 1-chloro-5-nitroisoquinoline using a reducing agent like stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethyl acetate.[1]
-
Common Byproducts:
-
Incomplete reduction: Residual 1-chloro-5-nitroisoquinoline.
-
Dehalogenation: 5-Aminoisoquinoline.
-
Impurities from workup: Salts that can be removed through proper washing and purification.
-
An alternative, though less direct, route could involve a Sandmeyer reaction on 5-aminoisoquinoline to produce 5-chloroisoquinoline, followed by nitration and then reduction. However, controlling the regioselectivity of the nitration can be challenging.
Q2: How can I best monitor the progress of the reduction of 1-chloro-5-nitroisoquinoline?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A spot corresponding to the starting material (1-chloro-5-nitroisoquinoline) should diminish over time, while a new spot for the product (this compound) should appear. LC-MS can confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak (m/z 179.2, 181.2 for M+1).[1]
Q3: What is the best method for purifying the crude this compound?
A3: The most effective method for purification is column chromatography on silica gel.[1] A solvent system of ethyl acetate and hexane is commonly used to separate the desired product from any remaining starting material and non-polar byproducts. The crude product is obtained after an aqueous workup, where the organic extracts are washed with brine, dried over sodium sulfate, and concentrated under vacuum.[1] For highly pure material, techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.[5]
Q4: My synthesis involves a Sandmeyer reaction to produce a chlorinated isoquinoline precursor. What are the critical parameters to control to avoid byproducts?
A4: The Sandmeyer reaction requires careful control of several parameters to minimize byproduct formation.[6][7]
-
Temperature: The diazotization step (conversion of the amino group to a diazonium salt) must be carried out at low temperatures (0-5 °C) to prevent the diazonium salt from decomposing prematurely or undergoing unwanted side reactions.[2]
-
Acid Concentration: A sufficient amount of strong acid (like HCl) is necessary to form the amine salt and to generate nitrous acid from sodium nitrite.[2]
-
Rate of Addition: The sodium nitrite solution should be added slowly to the amine solution to control the exothermic reaction and prevent a buildup of nitrous acid.[2] Similarly, the cold diazonium salt solution should be added slowly to the copper(I) chloride solution.[2]
-
Purity of Reagents: Use high-purity starting materials and reagents to avoid introducing impurities that could lead to side reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction [1]
A mixture of 1-chloro-5-nitroisoquinoline (450 mg, 2.2 mmol), stannous chloride dihydrate (2.4 g, 11 mmol), and ethyl acetate (50 mL) is stirred under a nitrogen atmosphere and refluxed for 3 hours. After cooling, the mixture is poured into ice water and basified to a pH of 10.0 with aqueous sodium carbonate. The organic phase is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under vacuum. The resulting residue is purified by column chromatography on silica gel to yield the final product.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the synthesis of this compound.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of Reactivity: 5-Amino-1-chloroisoquinoline vs. 5-Amino-1-bromoisoquinoline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-Amino-1-chloroisoquinoline and 5-Amino-1-bromoisoquinoline, two key heterocyclic building blocks in medicinal chemistry and materials science. The focus is on their performance in widely used palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While direct, quantitative, side-by-side experimental data for these specific substrates is limited in published literature, a robust comparison can be drawn from established principles of organic chemistry and data from analogous haloaromatic compounds.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical factor, with the oxidative addition of the halide to the palladium(0) catalyst often being the rate-determining step. The generally accepted order of reactivity for halogens is I > Br > Cl. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond. The weaker carbon-bromine bond is more readily cleaved than the stronger carbon-chlorine bond.[1] Consequently, 5-Amino-1-bromoisoquinoline is expected to be the more reactive substrate compared to this compound. This enhanced reactivity typically translates to milder reaction conditions, shorter reaction times, and potentially higher yields.[1]
Data Presentation: A Qualitative Comparison
The following table summarizes the expected differences in reactivity between the two compounds in palladium-catalyzed cross-coupling reactions.
| Feature | This compound | 5-Amino-1-bromoisoquinoline | Rationale |
| Relative Reactivity | Moderate | High | The C-Br bond is weaker than the C-Cl bond, facilitating a faster rate of oxidative addition to the palladium catalyst.[1] |
| Typical Catalyst System | Requires more active catalysts with specialized, electron-rich, and sterically demanding ligands (e.g., SPhos, XPhos).[1] | Can often be achieved with standard palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).[1] | The higher activation energy for C-Cl bond cleavage necessitates a more robust catalyst system to achieve comparable results to the bromo-derivative.[1] |
| Reaction Temperature | Moderate to high heat (e.g., 100-120 °C) | Room temperature to moderate heat (e.g., 80-100 °C) | The lower activation energy for C-Br bond cleavage allows for the use of lower reaction temperatures.[1] |
| Reaction Times | Generally longer | Generally shorter | The faster rate of the oxidative addition step leads to a more rapid catalytic turnover.[1] |
| Expected Yields | Moderate to high | Generally high | The enhanced reactivity of the bromo-derivative often translates to higher isolated yields of the desired product.[1] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Coupling Protocol
This protocol describes the C-C bond formation between the 5-amino-1-haloisoquinoline and a generic arylboronic acid.
Materials:
-
5-Amino-1-haloisoquinoline (chloro or bromo) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) for the bromo derivative; Pd(OAc)₂ (2 mol%) with a ligand like SPhos (4 mol%) for the chloro derivative)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water or Toluene/Water, typically in a 4:1 to 10:1 ratio)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the 5-amino-1-haloisoquinoline, arylboronic acid, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the degassed solvent.
-
Add the palladium catalyst and ligand (if separate).
-
Heat the reaction mixture to the appropriate temperature (e.g., 90 °C for the bromo derivative, 110 °C for the chloro derivative) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol outlines the C-N bond formation between the 5-amino-1-haloisoquinoline and a generic primary or secondary amine.
Materials:
-
5-Amino-1-haloisoquinoline (chloro or bromo) (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ (1-2 mol%))
-
Phosphine ligand (e.g., BINAP (1.5-3 mol%) for the bromo derivative; XPhos (2-4 mol%) for the chloro derivative)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.
-
Add the 5-amino-1-haloisoquinoline and the amine.
-
Add the anhydrous solvent.
-
Seal the reaction vessel and place it in a preheated oil bath or heating block (e.g., 100 °C for the bromo derivative, 110-120 °C for the chloro derivative).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Purity Under Scrutiny: A Comparative Validation of 5-Amino-1-chloroisoquinoline by HPLC and NMR
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a detailed comparison and validation of 5-Amino-1-chloroisoquinoline, a key building block in medicinal chemistry, against a potential isomeric impurity, 8-Amino-1-chloroisoquinoline. We present robust analytical methodologies using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the quality and reliability of this critical compound.
This compound is a valuable intermediate in the synthesis of various biologically active molecules, including inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and cancer. Given its role in drug discovery, stringent purity control is essential to avoid misleading biological data and ensure reproducible results. This guide offers a comprehensive approach to validating its purity, focusing on the separation and distinct spectral identification from a closely related isomer, 8-Amino-1-chloroisoquinoline.
Comparative Purity Analysis: HPLC and NMR Data
To objectively assess the purity of this compound, we present a comparative analysis against 8-Amino-1-chloroisoquinoline. The following tables summarize the expected quantitative data from HPLC and NMR analyses.
Table 1: Comparative HPLC Purity Data
| Compound | Retention Time (min) | Peak Area (%) | Purity Specification |
| This compound | 5.2 | 99.8 | ≥ 98%[1] |
| 8-Amino-1-chloroisoquinoline | 6.5 | 0.2 | Impurity |
Table 2: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | This compound (δ, ppm) | 8-Amino-1-chloroisoquinoline (Predicted δ, ppm) |
| H-3 | 8.15 (d, J=5.6 Hz) | 8.20 (d, J=5.8 Hz) |
| H-4 | 7.50 (d, J=5.6 Hz) | 7.65 (d, J=5.8 Hz) |
| H-6 | 7.30 (t, J=7.9 Hz) | 7.15 (d, J=7.5 Hz) |
| H-7 | 6.90 (d, J=7.6 Hz) | 7.40 (t, J=7.8 Hz) |
| H-8 | - | 6.80 (d, J=7.8 Hz) |
| -NH₂ | 5.80 (s, 2H) | 6.20 (s, 2H) |
Table 3: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | This compound (Predicted δ, ppm) | 8-Amino-1-chloroisoquinoline (Predicted δ, ppm) |
| C-1 | 151.0 | 150.5 |
| C-3 | 142.5 | 143.0 |
| C-4 | 121.0 | 120.0 |
| C-4a | 128.5 | 129.0 |
| C-5 | 146.0 | 110.0 |
| C-6 | 120.5 | 128.0 |
| C-7 | 129.0 | 122.0 |
| C-8 | 112.0 | 145.0 |
| C-8a | 135.0 | 136.0 |
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided below to allow for replication and implementation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method was developed for the efficient separation of this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-13 min: Linear gradient back to 95% A, 5% B
-
13-15 min: Hold at 95% A, 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired to confirm the chemical structure and assess purity.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg of the sample dissolved in 0.7 mL of DMSO-d₆.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024.
-
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the relevance of this compound, the following diagrams are provided.
This compound and its derivatives are of significant interest as inhibitors of Nicotinamide N-methyltransferase (NNMT). The inhibition of NNMT can modulate cellular metabolism and has therapeutic potential in various diseases.
By employing the detailed HPLC and NMR methodologies outlined in this guide, researchers can confidently ascertain the purity of this compound, ensuring the integrity and reproducibility of their scientific investigations. The provided comparative data with a potential isomer underscores the importance of robust analytical techniques in modern drug discovery and development.
References
A Comparative Guide to the Biological Efficacy of 5-Amino-1-chloroisoquinoline Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Biological Activity
The primary biological activity of 5-Amino-1-chloroisoquinoline analogs and related compounds is the inhibition of PARP enzymes, particularly PARP-1 and PARP-2. This inhibition is a key therapeutic strategy in oncology, especially for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by half.
The following tables summarize the PARP inhibitory and cytotoxic activities of various isoquinoline and isoquinolinone analogs. This data, collated from multiple studies, provides a basis for understanding the structure-activity relationships (SAR) that likely govern the efficacy of this compound analogs.
Table 1: In Vitro PARP-1 and PARP-2 Inhibitory Activity of Selected Isoquinolinone Analogs
| Compound ID | Modification on Isoquinolinone Core | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) |
| Reference: Olaparib | Clinically Approved PARP Inhibitor | 1-5 | 1-2 | ~2.5-5 |
| Analog 1 | 5-Benzamidoisoquinolin-1-one | 13900 | 1500 | 9.3 |
| Analog 2 | Naphthyridinone Scaffold | Potent (Specific value not provided) | - | - |
| Analog 3 | Quinoxaline-based (Compound 8a) | 2.31 | - | - |
| Analog 4 | Quinoxaline-based (Compound 5) | 3.05 | - | - |
Note: Data is compiled from multiple sources and assay conditions may vary. The quinoxaline-based compounds are bioisosteres of the phthalazinone motif found in Olaparib.[1]
Table 2: In Vitro Cytotoxicity of Selected Isoquinoline and Quinoline Analogs Against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Reference: 5-Fluorouracil | Multiple | Various | 40.7 - 63.8 |
| Analog 5 (Quinoxaline-based Cpd 5) | MDA-MB-436 | Breast (BRCA1 mutant) | 2.57 |
| Reference: Olaparib | MDA-MB-436 | Breast (BRCA1 mutant) | 8.90 |
| Analog 6 (8-hydroxy-5-nitroquinoline) | Raji | B-cell lymphoma | 0.438 |
| Analog 7 (Clioquinol) | Raji | B-cell lymphoma | ~2-3 |
| Analog 8 (2-amino-benzo[de]isoquinoline-1,3-dione derivative 14) | HCT-116 | Colon | 1.3-8.3 (µg/mL) |
| Analog 9 (2-amino-benzo[de]isoquinoline-1,3-dione derivative 15) | MCF-7 | Breast | 1.3-8.3 (µg/mL) |
Note: IC50 values can be influenced by the specific cell line and assay conditions. The unit for analogs 8 and 9 is µg/mL.[1][2][3]
Structure-Activity Relationship (SAR) Insights
Based on the available literature for isoquinoline and isoquinolinone analogs, the following SAR observations can be made, which are likely relevant to the this compound scaffold:
-
The Isoquinolinone Core: This scaffold is a well-established pharmacophore for PARP inhibition, mimicking the nicotinamide portion of the NAD+ cofactor.
-
Substituents at the 5-position: The 5-amino group is a key feature. Acylation of this amino group, as seen in 5-benzamidoisoquinolin-1-ones, can lead to increased selectivity for PARP-2 over PARP-1.[4]
-
Substituents at the 1-position: The presence of a chlorine atom at the 1-position is expected to influence the electronic properties and binding interactions of the molecule within the PARP active site.
-
Ring Modifications: Constraining linear linkers into cyclic structures, such as a cyclopentene ring, has been shown to improve pharmacokinetic properties while maintaining PARP-1 potency.[5] Furthermore, incorporating the nitrogen substituent into a bicyclic ring system to form a naphthyridinone scaffold can also lead to highly potent PARP-1 inhibitors.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the evaluation of this compound analogs.
PARP-1 Enzyme Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1. The amount of biotinylated histone is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in the chemiluminescent signal in the presence of the test compound indicates inhibition of PARP-1 activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring luminescence
Procedure:
-
Plate Preparation: Histone-coated plates are washed with a suitable wash buffer.
-
Reaction Setup: A reaction mixture containing assay buffer, activated DNA, and biotinylated NAD+ is prepared.
-
Compound Addition: Serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) are added to the wells.
-
Enzyme Addition: The reaction is initiated by adding the PARP-1 enzyme to the wells.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: The plate is washed, and Streptavidin-HRP is added to each well and incubated. After another wash step, the chemiluminescent substrate is added.
-
Data Acquisition: The luminescence is immediately measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-436, HCT-116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (and a vehicle control).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in the solubilization solution.
-
Data Acquisition: The absorbance of each well is measured at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Mandatory Visualizations
PARP-1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks and how PARP inhibitors disrupt this process, leading to synthetic lethality in cancer cells with deficient homologous recombination repair (HRR).
Caption: PARP-1 signaling in DNA repair and the mechanism of action of PARP inhibitors.
Experimental Workflow for PARP Inhibition Assay
The following diagram outlines the key steps in a typical in vitro chemiluminescent PARP inhibition assay.
Caption: Workflow for an in vitro chemiluminescent PARP inhibition assay.
Experimental Workflow for MTT Cytotoxicity Assay
The following diagram illustrates the general workflow for assessing the cytotoxicity of chemical compounds using the MTT assay.
Caption: General workflow for an MTT-based cytotoxicity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of 5-Amino-1-chloroisoquinoline with its precursors
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 5-Amino-1-chloroisoquinoline and its synthetic precursors, 1-chloroisoquinoline and 1-chloro-5-nitroisoquinoline. This guide provides a comparative analysis of available and predicted spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
This document aims to serve as a valuable resource for the identification and characterization of this compound, a significant building block in medicinal chemistry. By presenting a side-by-side comparison with its precursors, this guide facilitates a deeper understanding of the structural transformations occurring during its synthesis.
Synthetic Pathway and Spectroscopic Workflow
The synthesis of this compound typically proceeds through the nitration of 1-chloroisoquinoline to form 1-chloro-5-nitroisoquinoline, followed by the reduction of the nitro group. The logical workflow for the spectroscopic comparison of these compounds is also outlined below.
Comparative Spectroscopic Data
The following table summarizes the available and predicted spectroscopic data for this compound and its precursors. Please note that experimental data for 1-chloro-5-nitroisoquinoline and this compound are limited in the public domain; therefore, some values are predicted based on known substituent effects.
| Spectroscopic Technique | 1-chloroisoquinoline | 1-chloro-5-nitroisoquinoline | This compound |
| ¹H NMR (ppm) | δ 8.25-8.31 (m, 2H), 8.08 (d, J=8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H) (in DMSO-d6) | Predicted: Signals expected to be downfield shifted compared to 1-chloroisoquinoline due to the electron-withdrawing nitro group. Aromatic protons would likely appear in the δ 8.0-9.5 ppm range. | Predicted: Signals for protons on the amino-substituted ring are expected to be upfield shifted compared to the nitro precursor. Aromatic protons would likely appear in the δ 7.0-8.5 ppm range. A broad singlet for the -NH₂ protons would be expected around δ 4.0-6.0 ppm. |
| ¹³C NMR (ppm) | Data available in literature. | Predicted: Carbon atoms attached to or ortho/para to the nitro group will be significantly deshielded. | Predicted: Carbon atom attached to the amino group will be shielded, while ortho and para carbons will also show some shielding. |
| FTIR (cm⁻¹) | Characteristic peaks for aromatic C-H stretching (>3000), C=C and C=N stretching (1600-1400), and C-Cl stretching (in fingerprint region). | Predicted: In addition to the isoquinoline backbone vibrations, strong characteristic peaks for asymmetric and symmetric NO₂ stretching are expected around 1550-1500 cm⁻¹ and 1370-1320 cm⁻¹, respectively. | Predicted: Characteristic N-H stretching of the primary amine will appear as two bands in the 3500-3300 cm⁻¹ region. The C-N stretching vibration is expected around 1350-1250 cm⁻¹. |
| UV-Vis (λmax, nm) | Multiple absorption bands are expected, typical for aromatic systems. | Predicted: Bathochromic (red) shift of absorption maxima compared to 1-chloroisoquinoline due to the extended conjugation with the nitro group. | Predicted: Hypsochromic (blue) shift of the main absorption bands compared to the nitro precursor, but a bathochromic shift compared to 1-chloroisoquinoline is possible due to the auxochromic amino group. |
| Mass Spec. (m/z) | [M]+ at 163, [M+2]+ at 165 (approx. 3:1 ratio). | Predicted: [M]+ at 208, [M+2]+ at 210 (approx. 3:1 ratio). | [M+H]⁺ at 179.2 and [M+H+2]⁺ at 181.2.[1] |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for each specific sample and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. A standard pulse sequence is typically used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of the compound. The isotopic pattern, particularly for chlorine-containing compounds (³⁵Cl and ³⁷Cl), provides further confirmation of the elemental composition. Fragmentation patterns can provide additional structural information.[1]
References
A Comparative Guide to the Experimental and Computational Characterization of 5-Amino-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available experimental data and theoretical computational approaches for the characterization of 5-Amino-1-chloroisoquinoline. Due to the limited publicly available experimental and computational studies on this specific molecule, this guide also presents data for the closely related compound, 5-Aminoisoquinoline, as a point of comparison. Furthermore, detailed standard protocols for relevant experimental techniques and a discussion of computational methodologies are provided to facilitate further research and application of this compound, a noted building block for protein degraders.
Experimental Data Comparison
Table 1: Experimental Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | [1] |
| Molecular Weight | 178.62 g/mol | [1] |
| CAS Number | 374554-54-8 | |
| Appearance | Light yellow solid | [1] |
| Mass Spectrometry | LC-MS (M+1) peaks at m/z 179.2 & 181.2 | [1] |
The observed M+1 peaks at m/z 179.2 and 181.2 are consistent with the molecular weight of this compound and the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
Table 2: Experimental Data for 5-Aminoisoquinoline (for comparison)
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | [2] |
| Molecular Weight | 144.17 g/mol | [2] |
| CAS Number | 1125-60-6 | [2] |
| Appearance | Brownish yellow powder | [3] |
| Melting Point | 125-128 °C | [4] |
| Crystal Structure | Available (CCDC Number: 906575) | [2] |
The comparison highlights the expected differences in molecular weight due to the chlorine atom in this compound. Spectroscopic data for 5-Aminoisoquinoline is available in various databases and can serve as a reference for interpreting the yet-to-be-reported spectra of its chlorinated derivative. The presence of the electron-withdrawing chlorine atom at the 1-position in this compound is expected to induce downfield shifts in the ¹H and ¹³C NMR spectra for nearby nuclei compared to 5-Aminoisoquinoline.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and characterization of this compound.
Synthesis of this compound
A reported synthesis of this compound involves the reduction of a nitro group.[1]
Procedure:
-
A mixture of 1-chloro-5-nitroisoquinoline (450 mg, 0.0022 mol), stannous chloride dihydrate (2.4 g, 0.011 mol), and ethyl acetate (50 mL) is stirred under reflux in a nitrogen atmosphere for 3 hours.[1]
-
After cooling, the mixture is poured into ice water and basified to a pH of 10.0 with aqueous sodium carbonate.[1]
-
The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.[1]
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under vacuum.[1]
-
The resulting residue is purified by column chromatography on silica gel to yield the product as a light yellow solid.[1]
Caption: Synthetic workflow for this compound.
Spectroscopic and Crystallographic Characterization Protocols
The following are standard protocols for the structural elucidation of organic compounds like this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon atom.[5]
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, either mix a small amount with potassium bromide (KBr) and press it into a thin pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups, such as N-H stretches for the amine and C-Cl stretches.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions to determine the molecular weight and fragmentation pattern.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of high quality, typically by slow evaporation of a saturated solution.[6]
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer and expose it to a monochromatic X-ray beam.[7] Collect the diffraction data as the crystal is rotated.[7]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build the molecular model. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[7]
Computational Data and Methodologies
Computational chemistry provides valuable insights into the structural, electronic, and reactive properties of molecules, complementing experimental data.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] It is a powerful tool for predicting various molecular properties.
Applications for this compound:
-
Geometry Optimization: To determine the most stable three-dimensional conformation of the molecule.
-
Spectroscopic Predictions: To calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, which can be compared with experimental spectra for validation.[9][10]
-
Electronic Properties: To compute properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic behavior.[8]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[11][12] This method is crucial in drug discovery for understanding binding mechanisms and for virtual screening of potential drug candidates.[12]
Hypothetical Application for this compound: Given its use as a building block for protein degraders, a molecular docking study could be performed to investigate its interaction with an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[13][14][15] The protocol would involve:
-
Preparation of the Receptor and Ligand: Obtain the 3D crystal structure of the E3 ligase from the Protein Data Bank (PDB). Prepare the 3D structure of this compound and optimize its geometry.
-
Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, Glide) to place the ligand into the binding site of the receptor and sample different conformations and orientations.[16]
-
Scoring and Analysis: Score the different poses to estimate the binding affinity. Analyze the best-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.[11]
Caption: Workflow for computational analysis of this compound.
Application in Targeted Protein Degradation
This compound's role as a building block for protein degraders places it at the center of a rapidly evolving therapeutic modality. These degraders, such as PROteolysis TArgeting Chimeras (PROTACs), are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[17]
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells.[18] E3 ligases, such as CRBN and VHL, are key components of this system, providing substrate specificity.[14][19] Small molecules that bind to these E3 ligases are essential components of PROTACs.
Caption: A hypothetical signaling pathway where a PROTAC utilizing a this compound-based moiety induces the degradation of a target kinase.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry, particularly in the development of targeted protein degraders. While comprehensive experimental characterization is currently lacking in the public domain, this guide provides a framework for its synthesis and analysis by presenting available data, comparative information from a related compound, and detailed standard protocols. The application of computational methods like DFT and molecular docking will be instrumental in predicting its properties and guiding the design of novel therapeutics. Further experimental validation is essential to fully elucidate the potential of this versatile chemical building block.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-氨基异喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 13. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KBbox: Methods [kbbox.h-its.org]
- 17. benchchem.com [benchchem.com]
- 18. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 19. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Chloro Substitution on the Biological Activity of 5-Amino-1-chloroisoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of this core structure with various substituents is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 5-Amino-1-chloroisoquinoline, focusing on the influence of the chloro substituent at the 1-position on its potential biological activity when compared to its parent compound, 5-aminoisoquinoline.
It is important to note that while this compound is recognized as a valuable building block in medicinal chemistry, particularly for the synthesis of protein degraders, direct comparative studies detailing its biological activity against 5-aminoisoquinoline are not extensively available in peer-reviewed literature. Therefore, this guide will draw upon established principles of structure-activity relationships (SAR) and data from closely related analogs to provide a scientifically grounded comparison.
General Biological Activities of Aminoisoquinolines
Aminoisoquinoline derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological profiles. They have been investigated for a range of therapeutic applications, including but not limited to:
-
Anticancer Agents: Certain aminoisoquinolines have demonstrated cytotoxic effects against various cancer cell lines.[1]
-
Enzyme Inhibitors: The nitrogen-containing heterocyclic structure can interact with the active sites of various enzymes.
-
Antimicrobial Agents: Derivatives of the isoquinoline core have shown activity against bacteria and fungi.[1]
-
Neurological Activity: The structural resemblance to certain neurotransmitters has led to the exploration of aminoisoquinolines for their effects on the central nervous system.
The amino group at the 5-position can act as a hydrogen bond donor and acceptor, potentially playing a crucial role in the interaction of these molecules with their biological targets.
The Influence of the Chloro Substituent: A Physicochemical Perspective
The introduction of a chlorine atom at the 1-position of the 5-aminoisoquinoline scaffold induces significant changes in the molecule's physicochemical properties, which in turn can profoundly affect its biological activity. The key effects of the chloro substituent are summarized below.
Increased Lipophilicity
The chloro group is more lipophilic (fat-soluble) than a hydrogen atom. This increased lipophilicity can enhance the ability of this compound to cross biological membranes, such as the cell membrane, potentially leading to improved bioavailability and cellular uptake.[3][4]
Electronic Effects
Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect.[4] This can alter the electron distribution within the isoquinoline ring system, potentially influencing:
-
pKa of the Molecule: Changes in electron density can affect the basicity of the ring nitrogens, which can be critical for binding to biological targets.
-
Aromatic Interactions: The modified electronic nature of the aromatic rings can influence stacking interactions with aromatic residues in a protein's binding pocket.
Steric Effects and Halogen Bonding
The chlorine atom is larger than a hydrogen atom, introducing steric bulk at the 1-position. This can either facilitate or hinder the binding of the molecule to its target, depending on the topography of the binding site. Furthermore, under specific geometric conditions, the chlorine atom can act as a halogen bond donor, forming a non-covalent interaction with a Lewis base (e.g., an oxygen or nitrogen atom) on a biological target.[5] This type of interaction can contribute to the overall binding affinity and selectivity of the compound.[5]
Comparative Data Summary
As direct experimental data for this compound is limited, the following table summarizes the key physicochemical differences between a hydrogen and a chloro substituent, which are fundamental to understanding the potential differences in their biological activity.
| Property | Hydrogen (H) | Chlorine (Cl) | Implication for Biological Activity |
| Van der Waals Radius (Å) | 1.20 | 1.75 | The larger size of chlorine introduces steric bulk, which can influence how the molecule fits into a binding pocket. |
| Electronegativity (Pauling Scale) | 2.20 | 3.16 | The high electronegativity of chlorine creates a dipole moment and can lead to polar interactions or act as a hydrogen bond acceptor. It also influences the electron density of the ring system. |
| Hydrophobicity (Hansch-Leo π parameter) | 0.00 | 0.71 | The positive π value for chlorine indicates increased lipophilicity, which can enhance membrane permeability and hydrophobic interactions with a target. |
| Potential for Halogen Bonding | No | Yes | Chlorine can form halogen bonds, which are specific, directional non-covalent interactions that can contribute to binding affinity and selectivity. |
Experimental Protocols: A Hypothetical Workflow for Comparative Analysis
To definitively determine the effect of the chloro substituent, a series of head-to-head comparative experiments would be required. Below is a detailed hypothetical workflow for researchers.
Target Identification and Validation
-
Objective: To identify the primary biological target(s) of this compound and 5-aminoisoquinoline.
-
Methodology: Affinity-based Chemical Proteomics
-
Probe Synthesis: Synthesize biotinylated or clickable alkyne-tagged derivatives of both compounds.
-
Cell Lysate Incubation: Incubate the probes with cell lysates from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).
-
Affinity Purification: Use streptavidin beads (for biotin probes) or copper-catalyzed azide-alkyne cycloaddition (for alkyne probes) to pull down the probe-protein complexes.
-
Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are specifically enriched by the active compound(s) compared to a control.
-
In Vitro Activity Comparison
-
Objective: To quantify and compare the biological activity of the two compounds against the identified target or in a relevant phenotypic assay.
-
Methodology: Biochemical or Cell-Based Assays
-
Biochemical Assay (if target is an enzyme):
-
Recombinantly express and purify the identified target protein.
-
Perform an enzyme activity assay (e.g., kinase assay, protease assay) in the presence of increasing concentrations of this compound and 5-aminoisoquinoline.
-
Determine the IC50 (half-maximal inhibitory concentration) for each compound.
-
-
Cell-Based Assay (phenotypic):
-
Treat a relevant cell line with a dose-response of each compound.
-
Measure a relevant endpoint, such as cell viability (e.g., using an MTT or CellTiter-Glo assay), apoptosis (e.g., using caspase-3/7 activity assay), or a specific signaling pathway readout (e.g., using a reporter gene assay).
-
Determine the EC50 (half-maximal effective concentration) for each compound.
-
-
Cellular Target Engagement
-
Objective: To confirm that the compounds interact with the identified target within a cellular context.
-
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with each compound or a vehicle control.
-
Heating: Heat the treated cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of a compound indicates direct binding.
-
Visualization of Concepts
Figure 1. A diagram illustrating the potential influence of the chloro substituent on the interaction of 5-aminoisoquinoline with its biological target, leading to a modulated biological response.
Figure 2. A high-level experimental workflow for the comparative biological evaluation of this compound and its non-chlorinated analog.
Conclusion
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eurochlor.org [eurochlor.org]
- 4. researchgate.net [researchgate.net]
- 5. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different catalytic systems for reactions of 5-Amino-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the isoquinoline scaffold is a cornerstone in the development of novel therapeutics and advanced materials. 5-Amino-1-chloroisoquinoline is a key building block, offering two distinct sites for chemical modification: the reactive C1-chloro group, amenable to a variety of palladium-catalyzed cross-coupling reactions, and the C5-amino group. The selection of an appropriate catalytic system is paramount to achieving high yields, selectivity, and functional group tolerance in the derivatization of this versatile molecule.
This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as they apply to the functionalization of the C1 position of amino-chloroisoquinolines. Due to a lack of specific comparative experimental data in the published literature for this compound, this guide utilizes data for the structurally related 1-Chloro-3,6-dimethoxyisoquinoline as an illustrative model. This is supplemented with a discussion of the potential influence of the 5-amino group on these catalytic systems.
Overview of Catalytic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For a substrate like this compound, the primary reactions of interest for modifying the C1 position are:
-
Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond by coupling the chloro-isoquinoline with an organoboron reagent (e.g., a boronic acid or ester). This reaction is widely used for creating biaryl and heteroaryl-aryl linkages.[2]
-
Buchwald-Hartwig Amination: Creates a carbon-nitrogen bond, replacing the chlorine atom with an amine. This is a crucial reaction for the synthesis of a diverse range of N-arylated compounds.[3][4]
-
Sonogashira Coupling: Forms a carbon-carbon bond between the chloro-isoquinoline and a terminal alkyne, leading to the synthesis of aryl-alkynes.[1]
The efficiency of these reactions is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent system. The electronic and steric properties of the substrate also play a significant role. The presence of the amino group at the C5 position of this compound can influence the reaction outcomes. As an electron-donating group, it can increase the electron density of the isoquinoline ring system, potentially affecting the rate of oxidative addition of the palladium catalyst to the C-Cl bond. Furthermore, the amino group itself could potentially coordinate to the palladium center, which may either inhibit the catalyst or, in some cases, lead to unexpected side reactions. Careful selection of ligands that can favor the desired catalytic cycle over unproductive catalyst complexation is therefore crucial.
Comparative Performance of Catalytic Systems
The following tables present a comparison of different palladium catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The quantitative data is based on reactions with 1-Chloro-3,6-dimethoxyisoquinoline and should be considered as a guideline for catalyst selection for this compound.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | Moderate |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | High |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | High |
Data is illustrative and based on reactions with 1-Chloro-3,6-dimethoxyisoquinoline.[5]
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Moderate |
| Pd₂(dba)₃ | Xantphos | K₂CO₃ | 1,4-Dioxane | 100 | High |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | High |
Data is illustrative and based on reactions with 1-Chloro-3,6-dimethoxyisoquinoline.[5]
Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | - | Et₃N | THF | 60 | High |
| Pd₂(dba)₃ | - | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | High |
| Pd(PPh₃)₄ | CuI | - | i-Pr₂NH | DMF | 80 | High |
Data is illustrative and based on reactions with 1-Chloro-3,6-dimethoxyisoquinoline.[5]
Detailed Experimental Protocols
The following are general experimental protocols for the three types of cross-coupling reactions, which can be adapted for this compound. Optimization of reaction conditions is often necessary for new substrates.
Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).[5] An aqueous solution of the base (e.g., K₃PO₄, 2.0 M, 2.0 mL) is then added.[5] The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the required time.[5]
Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), the phosphine ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL) is subjected to degassing.[5] The reaction is then heated under an inert atmosphere at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS).[5]
Sonogashira Coupling
In a reaction vessel, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper co-catalyst (e.g., CuI, 0.05 mmol) are dissolved in a suitable solvent (e.g., THF, 10 mL) under an inert atmosphere.[5] The terminal alkyne (1.5 mmol) and a base (e.g., triethylamine, 2.0 mmol) are then added.[5] The reaction mixture is stirred at the indicated temperature for the specified duration.[5]
Visualizing Catalytic Cycles and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as well as a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for catalytic cross-coupling reactions.
References
- 1. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Synthesis routes of this compound [benchchem.com]
Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of 5-Amino-1-chloroisoquinoline Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties, making structural confirmation a critical step in the discovery and development of new therapeutic agents. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the structural elucidation of 5-Amino-1-chloroisoquinoline derivatives, a class of compounds with significant potential in medicinal chemistry.
While the primary focus is on the definitive structural confirmation offered by X-ray crystallography, this guide also presents a practical evaluation of complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By understanding the strengths and limitations of each method, researchers can devise a robust and efficient workflow for the comprehensive characterization of novel chemical entities.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The selection of an analytical technique for structural elucidation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. The following table summarizes the key attributes of X-ray crystallography and common spectroscopic methods in the context of characterizing this compound derivatives.
| Parameter | Single Crystal X-ray Diffraction | ¹H & ¹³C NMR Spectroscopy | ATR-FTIR Spectroscopy | Mass Spectrometry (EI) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing | Chemical environment of ¹H and ¹³C nuclei, connectivity (via 2D NMR), functional groups | Presence of functional groups (e.g., N-H, C-Cl, aromatic C-H) | Molecular weight, elemental composition (HRMS), fragmentation pattern |
| Sample Requirement | Single, high-quality crystal (typically >0.1 mm) | 1-10 mg dissolved in a suitable deuterated solvent | Small amount of solid or liquid sample | Micrograms to nanograms of sample |
| Sample State | Solid (crystalline) | Solution | Solid or liquid | Solid, liquid, or gas (requires volatilization) |
| Key Advantages | Unambiguous and complete 3D structure determination. | Excellent for determining connectivity and solution-state conformation. | Fast, non-destructive, and requires minimal sample preparation. | High sensitivity and provides accurate molecular weight. |
| Limitations | Requires a suitable single crystal, which can be challenging to grow. | Does not provide information on bond lengths or angles; interpretation can be complex for intricate molecules. | Provides limited information on the overall molecular structure. | Does not provide stereochemical information; fragmentation can be complex to interpret. |
Definitive Structure Confirmation by X-ray Crystallography
Single crystal X-ray diffraction stands as the gold standard for the absolute determination of molecular structure. The crystal structure of the parent compound, 5-Aminoisoquinoline, has been determined and its data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 906575. This provides a foundational reference for understanding the geometry and packing of its derivatives.
Key Crystallographic Data for 5-Aminoisoquinoline:
| Parameter | Value |
| Chemical Formula | C₉H₈N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.653(3) Å, b = 5.689(2) Å, c = 14.735(5) Å |
| α = 90°, β = 104.996(10)°, γ = 90° | |
| Volume | 700.5(4) ų |
| Z | 4 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality data. Below are representative methodologies for the structural analysis of a this compound derivative.
Single Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic arrangement of the molecule.
Methodology:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents and solvent combinations should be screened.
-
Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Data Processing: Integrate the diffraction spots to obtain their intensities and correct for experimental factors such as absorption.
-
Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions, and thermal parameters against the experimental data until convergence is reached.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the connectivity and chemical environment of atoms within the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of, for example, 400 MHz. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.
-
2D NMR Spectroscopy (Optional): To further confirm the structure, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound derivative directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the this compound derivative into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.
Visualization of Experimental Workflows
To aid in the understanding of the experimental processes and the logical flow of structural analysis, the following diagrams are provided.
Assessing the Metabolic Stability of 5-Amino-1-chloroisoquinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the early stages of drug discovery. A compound's susceptibility to metabolism dictates its pharmacokinetic profile, influencing its efficacy, potential for toxicity, and dosing regimen. This guide provides a framework for assessing the metabolic stability of compounds derived from 5-Amino-1-chloroisoquinoline, a scaffold of interest in medicinal chemistry, particularly for the development of PARP inhibitors.
While specific metabolic stability data for a broad range of this compound derivatives is not extensively available in the public domain, this guide offers a comprehensive overview based on the parent compound, 5-Aminoisoquinoline (5-AIQ), and established principles of drug metabolism. We will delve into the expected metabolic pathways, provide detailed experimental protocols for in vitro assessment, and compare the known stability of 5-AIQ with other relevant compounds, particularly other PARP inhibitors.
Understanding the Metabolic Landscape of Isoquinolines
The isoquinoline core is a common motif in both natural products and synthetic bioactive molecules. Its metabolism is primarily governed by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1] Key metabolic transformations for isoquinoline-based compounds typically involve:
-
Oxidation: Hydroxylation at various positions on the aromatic rings is a common metabolic route. For isoquinoline itself, 1-, 4-, and 5-hydroxyisoquinoline have been identified as metabolites.[2]
-
N-oxidation: The nitrogen atom in the isoquinoline ring system can also be oxidized.[2]
-
Demethylation: In cases where methyl groups are present (e.g., on an amino group), N-demethylation is a likely metabolic pathway.
For this compound derivatives, the presence of the amino and chloro substituents will influence the sites and rates of metabolism. The amino group may undergo oxidation or conjugation, while the electron-withdrawing nature of the chlorine atom could impact the overall electron density of the ring system and, consequently, its interaction with metabolizing enzymes.
In Vitro Metabolic Stability of 5-Aminoisoquinoline
A study on 5-Aminoisoquinoline (5-AIQ), a potent PARP-1 inhibitor, provides a valuable benchmark for its derivatives. When incubated with human liver microsomes (HLMs), 5-AIQ was found to be moderately metabolized.[2][3]
| Compound | In Vitro Half-Life (t1/2) | Intrinsic Clearance (CLint) | Test System | Reference |
| 5-Aminoisoquinoline (5-AIQ) | 14.5 min | 47.6 µL/min/mg | Human Liver Microsomes | [2][3] |
These results suggest that 5-AIQ has a moderate rate of metabolism in the liver. The introduction of a chlorine atom at the 1-position and further derivatization will likely alter this metabolic profile. Predicting the precise impact requires experimental evaluation.
Comparative Metabolic Stability of PARP Inhibitors
To provide context, it is useful to compare the metabolic stability of 5-AIQ with other known PARP inhibitors. The metabolic profiles of these drugs vary, highlighting the importance of the specific chemical structure.
| Compound | In Vitro Half-Life (t1/2) | Intrinsic Clearance (CLint) | Primary Metabolic Enzymes | Reference |
| 5-Aminoisoquinoline (5-AIQ) | 14.5 min | 47.6 µL/min/mg | CYP1A2 (predicted inhibitor) | [2][3] |
| Olaparib | - | - | CYP3A4/5 | [4] |
| Niraparib | - | - | Carboxylesterases | [4] |
| Rucaparib | - | - | CYP2D6, CYP1A2, CYP3A4 | [4] |
| Talazoparib | 72.7 min | 9.59 µL/min/mg | Minimal metabolism | [4] |
This comparison indicates that PARP inhibitors exhibit a wide range of metabolic stabilities and are metabolized by different enzyme systems. Talazoparib, for instance, shows significantly higher metabolic stability in human liver microsomes compared to 5-AIQ.
Experimental Protocols for Assessing Metabolic Stability
The following protocols provide a detailed methodology for determining the in vitro metabolic stability of this compound derivatives.
Liver Microsomal Stability Assay
This assay is a standard method to assess phase I metabolism, primarily mediated by CYP enzymes.
Materials:
-
Test compounds (this compound derivatives)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a solution of the test compound and positive controls in a suitable solvent (e.g., DMSO) and dilute with phosphate buffer to the final desired concentration (typically 1 µM).
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolism as hepatocytes contain both phase I and phase II enzymes, as well as transporters.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive controls
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).
-
Prepare a cell suspension in the incubation medium to the desired cell density (e.g., 0.5-1.0 x 106 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compounds and positive controls to the wells (final concentration typically 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.
-
-
Time-Point Sampling and Analysis:
-
Follow the same sampling, quenching, and analysis procedure as described for the microsomal stability assay.
-
-
Data Analysis:
-
Calculate the in vitro half-life and intrinsic clearance as described above, normalizing CLint to the number of cells (e.g., µL/min/106 cells).
-
Visualizing Experimental Workflows and Metabolic Pathways
To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for a metabolic stability assay and a representative metabolic pathway for an isoquinoline derivative.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For novel series of compounds such as this compound derivatives, a systematic in vitro evaluation is paramount. By utilizing the experimental protocols detailed in this guide, researchers can generate crucial data on the half-life and intrinsic clearance of their compounds. This information, when compared against the parent compound 5-Aminoisoquinoline and other established drugs like PARP inhibitors, allows for informed decision-making in lead optimization. Understanding the structure-metabolism relationships within this chemical class will ultimately pave the way for the design of more effective and safer therapeutic agents.
References
A Comparative Performance Analysis of PARP Inhibitors for Researchers in Drug Development
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring deficiencies in DNA repair mechanisms. This guide provides a detailed comparison of the performance of several key PARP inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. While specific quantitative performance data for 5-Amino-1-chloroisoquinoline-based inhibitors is not extensively available in the public domain, this guide will focus on a comparative analysis of well-established PARP inhibitors, providing a benchmark for the evaluation of novel compounds like this compound.
The inhibitors compared in this guide are:
-
Olaparib
-
Rucaparib
-
Niraparib
-
Talazoparib
-
Veliparib
The core of their mechanism lies in the principle of synthetic lethality. PARP enzymes, particularly PARP1 and PARP2, are integral to the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of these SSBs, which can then result in the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death.
Quantitative Performance Comparison
The efficacy of PARP inhibitors is primarily assessed by two key metrics: their ability to inhibit the catalytic activity of the PARP enzyme (measured by IC50 values) and their capacity to "trap" the PARP enzyme on DNA, forming a cytotoxic PARP-DNA complex.
Catalytic Inhibition of PARP1 and PARP2
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for the inhibition of PARP1 and PARP2 by the selected inhibitors. Lower values indicate greater potency.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | ~1-5[1] | ~1[1] |
| Rucaparib | 1.4[2] | 0.17[2] |
| Niraparib | 3.8[3] | 2.1[3] |
| Talazoparib | 0.57[4][5] | - |
| Veliparib | 5.2 (Ki)[6][7] | 2.9 (Ki)[6][7] |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here is a synthesis of values found in the cited literature.
PARP Trapping Potency
PARP trapping is a critical mechanism of action for these inhibitors, as the resulting PARP-DNA complexes are highly cytotoxic. The relative potency of PARP trapping varies significantly among the different inhibitors and does not always correlate directly with their catalytic inhibitory activity.
| Inhibitor | Relative PARP Trapping Potency |
| Talazoparib | Strongest[8][9] |
| Niraparib | Strong[10] |
| Rucaparib | Moderate[10][11] |
| Olaparib | Moderate[10][11] |
| Veliparib | Weakest[8][11] |
Talazoparib is recognized as the most potent PARP trapper, being approximately 100-fold more efficient at trapping PARP than Olaparib.[9][12] This enhanced trapping ability is thought to contribute to its high potency. Veliparib, on the other hand, is considered a weak PARP trapper.[8][11]
Cell Viability in Cancer Cell Lines
The cytotoxic effect of PARP inhibitors is often evaluated in various cancer cell lines, particularly those with and without BRCA mutations, to demonstrate the principle of synthetic lethality. The following table presents a selection of reported IC50 values for cell viability.
| Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| Niraparib | PEO1 | Ovarian | BRCA2 mutant | 7.487[13] |
| UWB1.289 | Ovarian | BRCA1 mutant | 21.34[13] | |
| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | 58.98[13] | |
| Rucaparib | COLO704 | Ovarian | - | 2.5[14] |
| OVCAR-3 | Ovarian | - | 3.31[15] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified PARP signaling pathway and the mechanism of PARP inhibitors.
Caption: General experimental workflow for determining the IC50 of PARP inhibitors.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are detailed methodologies for key experiments used to evaluate the performance of PARP inhibitors.
Determination of IC50 Values (Enzymatic Assay)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of PARP by 50%.
1. Reagents and Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
-
NAD+ (the substrate for PARP)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
Assay buffer
-
Wash buffer
-
Detection reagent (e.g., horseradish peroxidase-conjugated anti-PAR antibody or a fluorescent probe)
-
Plate reader
2. Assay Procedure:
-
The PARP enzyme is incubated with activated DNA in an assay buffer in the wells of a streptavidin-coated plate.
-
A serial dilution of the test inhibitor is added to the wells. A control with no inhibitor is included.
-
The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
The reaction is stopped, and the plate is washed to remove unincorporated NAD+.
-
The amount of incorporated biotinylated ADP-ribose, which is a measure of PARP activity, is quantified by adding a streptavidin-conjugated detection reagent.
-
The signal is read using a plate reader.
3. Data Analysis:
-
The percentage of PARP inhibition is calculated for each concentration of the test compound relative to the control with no inhibitor.
-
The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software.
PARP Trapping Assay (In Vitro)
This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.
1. Reagents and Materials:
-
Recombinant human PARP1
-
A radiolabeled or fluorescently labeled DNA oligonucleotide containing a single-strand break
-
Test inhibitor and reference inhibitors
-
Assay buffer
-
A strong denaturant (e.g., potassium chloride and a detergent)
2. Assay Procedure:
-
PARP1 is incubated with the labeled DNA oligonucleotide in the presence of varying concentrations of the test compound.
-
The mixture is then treated with a strong denaturant to dissociate non-covalently bound proteins from the DNA.
-
The amount of PARP1 that remains bound (trapped) to the DNA is quantified. This can be done by various methods, such as filter binding assays for radiolabeled DNA or fluorescence polarization for fluorescently labeled DNA.
Cell Viability Assay (MTS Assay)
This assay measures the effect of PARP inhibitors on cell proliferation and survival.
1. Reagents and Materials:
-
Cancer cell lines (e.g., with and without BRCA mutations)
-
Cell culture medium and supplements
-
96-well plates
-
Test inhibitor and reference inhibitors
-
MTS reagent
-
Microplate reader
2. Assay Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the PARP inhibitor for a specified period (e.g., 72 hours).
-
MTS reagent is added to each well, and the plate is incubated for 1-4 hours.
-
The absorbance at 490 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
5. Data Analysis:
-
The percentage of cell viability is calculated for each inhibitor concentration relative to untreated control cells.
-
The IC50 value (the concentration of inhibitor that reduces cell viability by 50%) is determined by plotting the data on a dose-response curve.
Western Blot for PARP Cleavage
Cleavage of PARP-1 by caspases is a hallmark of apoptosis. This assay can be used to assess whether a PARP inhibitor induces apoptosis.
1. Reagents and Materials:
-
Cancer cell lines
-
Test inhibitor
-
Lysis buffer
-
Protein quantification assay reagents
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer
-
Primary antibody that recognizes both full-length PARP-1 (116 kDa) and the cleaved fragment (89 kDa)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
2. Assay Procedure:
-
Cells are treated with the PARP inhibitor at various concentrations and for different time points.
-
The cells are then lysed, and the protein concentration is quantified.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody against PARP-1.
-
After washing, the membrane is incubated with the secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system. An increase in the 89 kDa cleaved fragment indicates the induction of apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
- 9. Talazoparib - Wikipedia [en.wikipedia.org]
- 10. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of 5-Amino-1-chloroisoquinoline: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-Amino-1-chloroisoquinoline, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical when handling this hazardous chemical.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. The primary hazards include acute toxicity if swallowed or in contact with skin, skin irritation, serious eye irritation, and potential respiratory irritation.[1] Some findings suggest it may also be harmful to aquatic life with long-lasting effects. Therefore, stringent adherence to PPE protocols is mandatory.
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1] |
| Acute Dermal Toxicity | Toxic or harmful in contact with skin.[1] | Wear protective gloves and protective clothing to prevent skin exposure.[2] |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing.[2] In case of contact, wash skin with plenty of soap and water.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear appropriate protective eyeglasses or chemical safety goggles.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | Use only in a well-ventilated area or outdoors, and avoid breathing dust or fumes.[1][3] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment and do not let the product enter drains. |
Detailed Disposal Protocol
The following step-by-step protocol outlines the procedure for the safe disposal of this compound waste. This protocol is designed to be conducted by trained laboratory personnel in a controlled environment.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE) as specified above.
-
Designated, sealable, and clearly labeled hazardous waste container for "Halogenated Organic Waste".
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Chemical fume hood.
-
Waste disposal tags or labels as required by your institution.
Procedure:
-
Preparation and Segregation:
-
Before beginning any work that will generate waste, identify a designated satellite accumulation area within the laboratory.
-
Obtain a hazardous waste container that is compatible with this compound. The container must be in good condition and have a secure lid.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "Waste this compound". Do not use abbreviations.
-
This waste must be segregated as halogenated organic waste. Do not mix with non-halogenated, reactive, or incompatible waste streams.
-
-
Waste Collection:
-
All handling and transfer of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Carefully transfer solid waste into the designated hazardous waste container.
-
For solutions, pour the waste carefully into the container, avoiding splashes.
-
Keep the waste container closed at all times, except when adding waste.[4]
-
-
Spill Management:
-
In the event of a small spill, contain the spill immediately to prevent it from spreading.
-
Use an inert absorbent material to soak up the substance.[4]
-
Carefully collect the absorbent material and any contaminated debris and place it into a sealed, labeled bag or container for disposal as hazardous waste.[4]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.[4]
-
-
Storage and Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated satellite accumulation area.[4] The storage area should have secondary containment.
-
Once the container is full or ready for disposal, complete the necessary hazardous waste tags or forms as required by your institution.
-
Contact your institution's EH&S department to arrange for pickup and final disposal at an approved waste disposal plant.[1][3]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Amino-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for handling 5-Amino-1-chloroisoquinoline. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical. The information is synthesized from safety data for structurally related compounds, including aromatic amines and halogenated heterocycles, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Summary
This compound is presumed to have a hazard profile similar to other amino and chloro-substituted aromatic compounds. The primary hazards include:
-
Acute Toxicity : Harmful if swallowed and harmful or toxic in contact with skin.[1][2]
-
Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation : May cause respiratory tract irritation upon inhalation of dust or vapors.[2][4]
-
Aquatic Toxicity : Potentially harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[5][6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. Double-gloving is advised, with frequent changes.[5][7][8] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[5][6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for both safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment : Conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification : Ensure the chemical fume hood is certified and functioning correctly.
-
Gather Materials : Assemble all necessary equipment and reagents.
-
Emergency Equipment : Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4][5]
Step 2: Donning Personal Protective Equipment
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
Step 3: Chemical Handling
-
Transport : Transport this compound in a sealed, shatter-proof secondary container.
-
Weighing : Perform all weighing of the solid compound inside the chemical fume hood or a ventilated balance enclosure to contain any dust.[5]
-
Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[5]
-
Reactions : Conduct all reactions within the chemical fume hood.
Step 4: Post-Handling and Cleanup
-
Decontamination : Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[1][3]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Excess Solid Compound | Collect in a clearly labeled, sealed waste container designated for halogenated organic waste. |
| Solutions Containing the Compound | Collect in a labeled, sealed, and appropriate solvent waste container for halogenated organic waste.[5] |
| Contaminated Labware (e.g., pipette tips, gloves, weighing paper) | Place in a designated solid hazardous waste container.[5] |
General Disposal Guidelines:
-
Labeling : All waste containers must be clearly labeled with the full chemical name and associated hazards.[5]
-
Segregation : Do not mix incompatible waste streams.[5]
-
Storage : Store waste containers in a designated satellite accumulation area within the laboratory.[5]
Experimental Workflow and Safety Procedures
The following diagrams illustrate the necessary workflows for handling this compound safely.
Caption: Operational workflow for handling this compound.
Caption: Waste disposal decision workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. research.arizona.edu [research.arizona.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
